Product packaging for Chloroprene(Cat. No.:CAS No. 9010-98-4)

Chloroprene

Cat. No.: B3431430
CAS No.: 9010-98-4
M. Wt: 88.53 g/mol
InChI Key: YACLQRRMGMJLJV-UHFFFAOYSA-N
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Description

Chloroprene, stabilized appears as a clear colorless liquid. Flash point -4°F. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a container, the container may rupture violently. Less dense than water. Vapors heavier than air. Used to make neoprene rubber.
This compound is a chloroolefin. It derives from a hydride of a buta-1,3-diene.
Symptoms reported from acute (short-term) human exposure to high concentrations of this compound include giddiness, headache, irritability, dizziness, insomnia, fatigue, respiratory irritation, cardiac palpitations, chest pains, nausea, gastrointestinal disorders, dermatitis, temporary hair loss, conjunctivitis, and corneal necrosis. Symptoms of chronic (long-term) exposure in workers were fatigue, chest pains, giddiness, irritability, dermatitis, and hair loss. Chronic occupational exposure to this compound vapor may contribute to liver function abnormalities, disorders of the cardiovascular system, and depression of the immune system. Occupational studies have found that exposure to this compound increases the risk of liver cancer. Studies in animals have found an increased risk of tumors in multiple organs. The EPA has classified this compound as likely to be carcinogenic to humans.
This compound is a colorless, flammable, carcinogenic, chlorinated hydrocarbon with a pungent, ethereal odor. This compound is used as a chemical intermediate in the manufacture of neoprene rubber. Exposure to this substance causes damage to the skin, lungs, CNS, kidneys, liver and depression of the immune system. This compound is a mutagen and carcinogen in animals and is reasonably anticipated to be a human carcinogen. (NCI05)
Toxic, possibly carcinogenic, monomer of neoprene, a synthetic rubber;  causes damage to skin, lungs, CNS, kidneys, liver, blood cells and fetuses. Synonym: 2-chlorobutadiene.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5Cl<br>C4H5Cl<br>CH2=CClCH=CH2 B3431430 Chloroprene CAS No. 9010-98-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chlorobuta-1,3-diene
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InChI

InChI=1S/C4H5Cl/c1-3-4(2)5/h3H,1-2H2
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InChI Key

YACLQRRMGMJLJV-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=C)Cl
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Molecular Formula

C4H5Cl, Array
Record name CHLOROPRENE, STABILIZED
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Related CAS

9010-98-4
Record name Polychloroprene
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DSSTOX Substance ID

DTXSID5020316
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Molecular Weight

88.53 g/mol
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Physical Description

Chloroprene, stabilized appears as a clear colorless liquid. Flash point -4 °F. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a container, the container may rupture violently. Less dense than water. Vapors heavier than air. Used to make neoprene rubber., Colorless liquid with a pungent, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a pungent, ether-like odor.
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Boiling Point

138.9 °F at 760 mmHg (NTP, 1992), 59.4 °C, 139 °F
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Flash Point

-4 °F (NTP, 1992), -4 °F, -20 °C (OPEN CUP), -20 °C c.c.
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Solubility

Slightly soluble (NTP, 1992), Miscible in ethyl ether, acetone, and benzene; slightly soluble in water., Soluble in alcohol, diethyl ether, Solubility in water, g/100ml at 20 °C: 0.03 (very poor), Slight
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Density

0.9583 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.956 @ 20 °C/4 °C, Density of saturated air: 1.57 (air= 1), Relative density (water = 1): 0.96, 0.96
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Vapor Density

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (AIR= 1), Relative vapor density (air = 1): 3.1
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Vapor Pressure

118 mmHg at 50 °F ; 188 mmHg at 68 °F (NTP, 1992), 215.0 [mmHg], 215 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 23.2, 188 mmHg
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Impurities

INHIBITORS SUCH AS HYDROQUINONE OR PHENOTHIAZINE ARE GENERALLY ADDED WHEN IT IS TO BE STORED.
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Color/Form

Colorless liquid

CAS No.

126-99-8, 9010-98-4
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Melting Point

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I. Foundational Research on Chloroprene: Historical and Theoretical Perspectives

Evolution of Chloroprene (B89495) Synthesis Research Methodologies

The commercial production of this compound has been dominated by two primary synthetic routes, each with its own set of research and development milestones. nih.govresearchgate.net Initially, the synthesis was based on acetylene (B1199291), a process that was later largely supplanted by a more economical route using butadiene. nih.goviarc.fr

The original commercial production of this compound was derived from acetylene. nih.goviarc.fr This process involves two main steps. First, acetylene undergoes dimerization to produce monovinylacetylene. chemicalbook.comecoinvent.org This reaction is typically catalyzed by a solution of cuprous chloride and an alkali metal salt. chemicalbook.com The monovinylacetylene is then subjected to hydrochlorination, where it reacts with hydrogen chloride in the presence of a cuprous chloride catalyst to yield this compound. chemicalbook.comvedantu.com

This acetylene-based method, while historically significant, was accompanied by the formation of by-products such as divinylacetylene, acetaldehyde, and vinyl chloride. chemicalbook.com The need for purification steps, including absorption, desorption, and fractional distillation, was a key aspect of early research in this area. chemicalbook.com

Beginning in the 1960s, a shift occurred in this compound production, with butadiene becoming the preferred feedstock due to its lower cost compared to acetylene. nih.goviarc.fr The butadiene route consists of three main stages. The first is the chlorination of butadiene, which can be carried out in either the liquid or vapor phase, to produce a mixture of 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene. iarc.frecoinvent.orgwikipedia.org

Table 1: Comparison of this compound Synthesis Routes

Feature Acetylene-Based Process Butadiene-Based Process
Primary Feedstock Acetylene 1,3-Butadiene
Key Intermediates Monovinylacetylene 3,4-dichloro-1-butene, 1,4-dichloro-2-butene
Number of Main Steps Two Three
Catalysts Cuprous chloride Various, including isomerization catalysts
Primary By-products Divinylacetylene, acetaldehyde Dichlorobutenes, sodium chloride

Historical Development of this compound Polymer Science

The discovery of this compound's ability to polymerize into a rubber-like substance was a pivotal moment in the history of synthetic materials. This discovery was made in 1930 by Arnold Collins, an assistant to Wallace Carothers at DuPont, during an investigation into the by-products of divinyl acetylene. acs.orgsciencehistory.orgscienceinfo.com

The spontaneous polymerization of this compound into a rubbery mass was first observed in 1930. nih.govacs.org This accidental discovery quickly spurred focused research into the controlled polymerization of the monomer. nih.gov Early studies found that this compound readily undergoes free-radical polymerization. free.fr The process of transforming this compound into a usable rubber involves emulsifying it in water and then initiating polymerization with a free-radical catalyst, such as potassium persulfate. scienceinfo.com Cross-linking of the polymer chains is then achieved using agents like zinc oxide and thioureas. scienceinfo.com

DuPont began the commercial production of polythis compound in 1931, initially marketing it under the trade name DuPrene. scienceinfo.com However, the initial manufacturing process resulted in a product with an unpleasant odor, which hindered its commercial success. scienceinfo.com Subsequent research led to a new process that eliminated the odor-causing byproducts and significantly reduced production costs. discoveryjournals.org In 1937, DuPont changed the name to neoprene to signify it as an ingredient rather than a finished product. scienceinfo.com Polythis compound was the first commercially successful synthetic elastomer and proved to be superior to natural rubber in certain applications due to its resistance to weathering, oil, and chemicals. acs.orgsciencehistory.org

Table 2: Key Milestones in Polythis compound Development

Year Milestone
1930 Accidental discovery of this compound polymerization by Arnold Collins at DuPont. acs.orgsciencehistory.orgacs.org
1931 DuPont begins commercial production under the trade name DuPrene. scienceinfo.com
1932 Introduction of the first successful synthetic elastomer, initially called DuPrene. nih.gov
1937 The trade name is changed to Neoprene. scienceinfo.com
1940s Neoprene production is crucial during World War II. discoveryjournals.org
1960s Shift from acetylene-based to more economical butadiene-based synthesis. nih.goviarc.fr

Theoretical Studies on this compound Molecular Structure and Reactivity

Theoretical investigations have provided valuable insights into the molecular structure and reactivity of this compound, which are crucial for understanding its polymerization behavior and the properties of the resulting polymer.

Studies have shown that this compound exists in different conformations, with the s-trans conformer being the most stable. acs.org The gauche- and s-cis- conformers are higher in energy. acs.org Understanding these conformational preferences is important for modeling the reactivity of the molecule.

The reactivity of this compound has been the subject of various theoretical studies. For instance, the cycloaddition reactions of this compound, leading to the formation of dimers, have been investigated to understand the reaction mechanisms. researchgate.net These studies have proposed that the dimerization proceeds through a transition state formed by one-center attack, leading to diradical intermediates. researchgate.net Furthermore, the atmospheric chemistry of this compound, particularly its reaction with hydroxyl (•OH) radicals, has been studied using computational methods. These studies have identified the major reaction pathways and calculated the rate coefficients, which are important for assessing the environmental fate of the compound. acs.org

Conformational Analysis and Energetics of this compound Isomers

The spatial arrangement of atoms in this compound (2-chloro-1,3-butadiene), a molecule crucial for the synthesis of polythis compound elastomers, has been a subject of detailed theoretical investigation. tubitak.gov.tr Conformational analysis, which examines the different spatial arrangements (conformers) arising from rotation around single bonds, provides insight into the molecule's stability and reactivity. libretexts.org For this compound, these studies focus on the rotation around the central C–C single bond.

Theoretical calculations, specifically at the M06-2X/aug-cc-pVTZ level of theory, have identified three stable conformers for this compound: s-trans, gauche, and s-cis. nih.govacs.org The s-trans conformer is the most stable of the three. nih.govacs.org In this arrangement, the two C=C double bonds are coplanar and oriented in opposite directions, corresponding to a dihedral angle of 180° along the carbon skeleton. nih.govacs.org

The s-cis conformer also features coplanar double bonds, but they are oriented in the same direction, resulting in a 0° dihedral angle. nih.govacs.org The gauche conformer is non-planar, with one double bond slightly tilted relative to the other, creating a dihedral angle of 38°. nih.govacs.org The relative energies of the less stable conformers compared to the most stable s-trans form have been calculated, revealing the energetic cost of deviating from the preferred s-trans geometry. nih.govacs.org

Table 1: Relative Energies and Dihedral Angles of this compound Conformers Calculated at the M06-2X/aug-cc-pVTZ level of theory.

ConformerDihedral Angle (C-C-C-C)Relative Energy (kcal/mol)Reference
s-trans180°0.0 nih.gov, acs.org
gauche38°2.5 nih.gov, acs.org
s-cis3.3 nih.gov, acs.org

Quantum Chemical Approaches to this compound Reaction Mechanisms

Quantum chemical calculations have become an indispensable tool for elucidating the complex reaction mechanisms of this compound, particularly its atmospheric oxidation and polymerization pathways. nih.govgrowingscience.com These computational methods allow for the detailed exploration of potential energy surfaces (PES), identifying reactants, transition states, intermediates, and products, along with their associated energies. nih.govacs.org

A significant area of research has been the atmospheric chemistry of this compound, especially its reaction with hydroxyl (•OH) radicals, which is a primary removal process in the troposphere. nih.govresearchgate.netojp.gov High-level quantum calculations, such as those combining density functional theory (DFT) with more accurate methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), have provided deep insights into this process. nih.govojp.govacs.org Specifically, the CCSD(T)/aug-cc-pVTZ//M06-2X/aug-cc-pVTZ level of theory has been used to map out the reaction mechanism. nih.govresearchgate.netojp.gov

The reaction between this compound and the •OH radical can proceed through two main types of pathways: addition and abstraction. nih.govacs.org

Addition Pathways : The •OH radical adds to one of the carbon atoms of the double bonds. nih.gov Four different addition pathways have been identified. nih.govresearchgate.net The major pathway involves the •OH radical attacking the terminal C1 atom (of the CH₂=CCl- group), leading to the formation of the intermediate HOCH₂–•C(Cl)–CH=CH₂. researchgate.netacs.org This pathway is favored due to a lower energy barrier. researchgate.net

Abstraction Pathways : The •OH radical abstracts a hydrogen atom from this compound. nih.gov

Quantum chemical studies model these reactions as a two-step process where the reactants first form a prereactive complex, which then proceeds through a transition state to form an intermediate. acs.org For the reaction with •OH, four different prereactive complexes (RC1, RC2, RC3, and RC4) have been identified. nih.govacs.org The calculations of barrier heights (energies of transition states relative to reactants) and the energies of the resulting intermediates reveal the most likely reaction channels. nih.govacs.org For example, the attack on the C1 carbon proceeds through a transition state (TS1) with a barrier height of -1.9 kcal mol⁻¹ relative to the initial reactants, forming a stable intermediate (IM1) that is -38.3 kcal mol⁻¹ lower in energy than the reactants. nih.govacs.org

These theoretical investigations are crucial for understanding the atmospheric fate of this compound and can also be applied to other reaction types, such as its dimerization in polymerization processes. nih.govgrowingscience.com

Table 2: Calculated Energies for Key Stationary Points in the this compound + •OH Reaction Energies are relative to the initial reactants (this compound + •OH) and calculated at the ZPE-corrected CCSD(T)/aug-cc-pVTZ//M06-2X/aug-cc-pVTZ level. acs.org

PathwayStationary PointDescriptionRelative Energy (kcal/mol)Reference
R1TS1Transition state for •OH addition to C1-1.9 nih.gov, acs.org
IM1 (H₂C=CHC•(Cl)CH₂OH)Intermediate from C1 addition-38.3 acs.org
R2TS2Transition state for •OH addition to C2-
IM2 (H₂C=CHC(OH)(Cl)C•H₂)Intermediate from C2 addition-25.4 acs.org
R3TS3Transition state for •OH addition to C30.5 acs.org
IM3 (H₂•CC(OH)(H)C(Cl)=CH₂)Intermediate from C3 addition-24.0 acs.org
R4TS4Transition state for •OH addition to C4-1.4 acs.org
IM4 (H₂C(OH)C•HC(Cl)=CH₂)Intermediate from C4 addition-35.3 acs.org

Ii. Advanced Synthetic Routes and Reaction Engineering for Chloroprene

Catalytic Systems Research in Chloroprene (B89495) Synthesis

Research into the synthesis of this compound (2-chloro-1,3-butadiene) has increasingly focused on the use of advanced catalytic systems to improve efficiency, selectivity, and sustainability. The primary industrial route involves the dehydrochlorination of 3,4-dichloro-1-butene (B1205564), a reaction that benefits significantly from catalysis.

Phase-transfer catalysis (PTC) has emerged as a highly effective methodology for synthesizing this compound. fzgxjckxxb.combiomedres.us This technique facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase containing the inorganic reagent and an organic phase containing the substrate. operachem.com In this compound synthesis, PTC is employed to transfer a hydroxide (B78521) anion from an aqueous solution of sodium hydroxide into the organic phase where it can react with 3,4-dichloro-1-butene to induce dehydrochlorination. acs.org

The efficiency of PTC is highly dependent on the catalyst, which is typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt. operachem.com Research has focused on developing novel and more effective phase-transfer catalysts. A notable advancement is the synthesis and application of biodegradable ionic liquids based on D-glucose as catalysts. acs.orgacs.org These sugar-based quaternary ammonium salts have demonstrated high catalytic activity in the dehydrochlorination of 3,4-dichloro-1-butene. acs.org

Optimization studies have shown that the catalyst's structure, particularly the length of the alkyl chains, significantly influences its activity. Longer alkyl chains in the cation of D-glucose-based ionic liquids lead to higher catalytic activity. acs.org Furthermore, these specific catalysts offer the advantage of forming an easily recyclable system, with no leaching observed over multiple cycles and achieving a this compound yield greater than 99%. acs.org The use of PTC can enhance reaction rates, improve yields, and allow for milder reaction conditions, contributing to a more efficient and economical process. phasetransfer.comcrdeepjournal.org

Table 1: Effect of Catalyst Structure on this compound Yield in a PTC System This table is interactive and can be sorted by column.

Catalyst (D-glucose-based Ionic Liquid) Alkyl Chain Length This compound Yield (%) Recyclability (Cycles)
N-[2-(...)-ethyl]-N,N-dimethyl-N-octyl ammonium bromide C8 >99 5+
N-[2-(...)-ethyl]-N,N-dimethyl-N-decyl ammonium bromide C10 >99 5+
N-[2-(...)-ethyl]-N,N-dimethyl-N-dodecyl ammonium bromide C12 >99 5+
N-[2-(...)-ethyl]-N,N-dimethyl-N-tetradecyl ammonium bromide C14 >99 5+
N-[2-(...)-ethyl]-N,N-dimethyl-N-hexadecyl ammonium bromide C16 >99 5+

Data derived from studies on D-glucose-based quaternary ammonium ionic liquids showing high efficiency. acs.org

The mechanism of catalyst-mediated dehydrochlorination is central to understanding and optimizing this compound synthesis. In a phase-transfer catalysis system, the catalyst, often a quaternary ammonium salt (Q⁺X⁻), facilitates the elimination of hydrogen chloride from the dichlorobutene (B78561) substrate. operachem.com

The process begins with the exchange of the catalyst's anion (X⁻) at the aqueous-organic interface with a hydroxide ion (OH⁻) from the aqueous sodium hydroxide solution, forming an activated ion pair (Q⁺OH⁻). operachem.com This lipophilic ion pair is then transported into the organic phase. crdeepjournal.org

Sustainable and Green Chemistry Research in this compound Production

In line with the principles of green chemistry, significant research efforts are directed towards making this compound production more sustainable. fzgxjckxxb.com This involves investigating renewable feedstocks, utilizing safer solvent systems, and fundamentally redesigning processes to minimize environmental harm. patsnap.com

The traditional synthesis of this compound relies on petroleum-based feedstocks, specifically butadiene, which is derived from C4 fractions of petroleum. google.comchemicalbook.com A key area of green chemistry research is the investigation of bio-based alternatives to these fossil-derived raw materials. patsnap.com The focus is on producing this compound precursors, such as butadiene, from renewable biomass. mdpi.com

Bio-based production pathways often involve the fermentation of sugars derived from biomass like corn, sugarcane, or lignocellulosic materials (e.g., agricultural waste like corn stover). mdpi.comchemwinfo.com Through metabolic engineering, microorganisms such as E. coli or Ralstonia eutropha can be engineered to convert these sugars into key chemical building blocks. jmb.or.kr While the direct fermentation to this compound is not established, the production of bio-isoprene and bio-butadiene is an active area of research. mdpi.comjmb.or.kr These processes offer a potential route to renewable this compound by first producing a bio-based C4 precursor, which can then be converted to this compound through established chemical transformations. This approach could significantly lower the carbon footprint of this compound production and reduce dependence on non-renewable fossil fuels. mdpi.comulprospector.com

The choice of solvent is a critical factor in the environmental impact of a chemical process. ijsr.net Traditional this compound synthesis and processing often involve volatile organic compounds (VOCs) and hazardous solvents like benzene (B151609) or chlorinated hydrocarbons, which pose risks to human health and the environment. google.comgoogle.com

Research into greener alternatives focuses on replacing these harmful solvents with more benign options such as water, bio-based alcohols (e.g., ethanol), or ethyl acetate. ijsr.netsigmaaldrich.com A significant advancement is the development of solventless synthesis conditions. acs.org As demonstrated in studies using D-glucose-based ionic liquids as phase-transfer catalysts, the dehydrochlorination of 3,4-dichloro-1-butene can be carried out efficiently without the need for an organic solvent. acs.org This solvent-free approach eliminates solvent-related waste, hazards, and emissions, representing an ideal outcome from a green chemistry perspective. ijsr.net Other potential green solvents under investigation for various chemical processes include supercritical fluids like CO2 and fluorous solvents. ijsr.net

Efforts to reduce the environmental impact of this compound synthesis are multifaceted, addressing emissions, waste, and energy consumption. patsnap.compatsnap.com this compound is recognized as a hazardous air pollutant, and its release during manufacturing is a significant concern. rubberworld.comgreenspec.co.uk

Regulatory actions have driven research into new technologies to curtail emissions. The U.S. Environmental Protection Agency (EPA) has issued rules that will reduce this compound emissions from chemical plants by nearly 80% once fully implemented. rubberworld.comepa.gov These regulations mandate the use of advanced emission control technologies and require fenceline monitoring to ensure compliance and protect nearby communities. epa.govepa.gov

Table 2: EPA Mandated Reductions for this compound Emissions This table is interactive and can be sorted by column.

Pollutant Targeted Emission Reduction (%) Key Regulatory Action Implementation Deadline for Fenceline Monitoring
This compound ~80% Final Rule to Reduce Toxic Air Pollution 90 days from rule effective date
Ethylene (B1197577) Oxide ~80% Final Rule to Reduce Toxic Air Pollution N/A for this compound-specific section
Volatile Organic Compounds (VOCs) N/A (Overall reduction of 23,700 tons/year) Final Rule to Reduce Toxic Air Pollution N/A for this compound-specific section

Data sourced from EPA announcements regarding new rules for chemical plants. rubberworld.comepa.gov

Process Intensification Research in this compound Manufacturing

The design and optimization of reactors are critical for enhancing the reaction kinetics of this compound synthesis. The traditional synthesis of this compound from butadiene involves a series of reactions, including chlorination, isomerization, and dehydrochlorination. Each of these steps has unique kinetic and thermodynamic characteristics that influence the choice and design of the reactor.

Computational Fluid Dynamics (CFD) has emerged as a powerful tool for simulating and optimizing reactor performance. mdpi.comyoutube.comcetjournal.itnih.gov CFD models can provide detailed insights into the fluid dynamics, heat transfer, and concentration profiles within a reactor, allowing engineers to identify potential issues such as dead zones or poor mixing. mdpi.comcetjournal.it By simulating different reactor geometries and operating conditions, it is possible to identify designs that promote better mixing and more uniform temperature distribution, thereby enhancing reaction selectivity and yield. mdpi.com

Kinetic modeling is another essential aspect of reactor optimization. A thorough understanding of the reaction kinetics is necessary to design a reactor that operates under optimal conditions. For the synthesis of this compound, this involves developing kinetic models that accurately describe the rates of the main and side reactions. These models can then be used to simulate the performance of different reactor types, such as Continuous Stirred-Tank Reactors (CSTRs) and Plug Flow Reactors (PFRs), and to determine the optimal operating parameters, including temperature, pressure, and residence time. diva-portal.org

The following table summarizes key considerations in the design and optimization of reactors for this compound synthesis:

Reactor Design ParameterObjective and Impact on Reaction Kinetics
Heat Transfer Efficiently remove the heat of reaction to prevent hotspots and side reactions, thereby improving selectivity towards this compound.
Mass Transfer Enhance mixing of reactants to ensure uniform concentration profiles and maximize the reaction rate.
Reactor Geometry Optimize the shape and internal configuration to eliminate dead zones and improve fluid dynamics.
Catalyst Integration For catalytic steps, design the reactor to maximize contact between the reactants and the catalyst, and to facilitate catalyst recovery and regeneration.
Residence Time Distribution Narrow the residence time distribution to ensure uniform product quality and minimize over-reaction or under-reaction.

The shift from batch to continuous flow synthesis is a major focus of process intensification research in the chemical industry, and this compound manufacturing is no exception. Continuous flow reactors offer several advantages over traditional batch reactors, including improved heat and mass transfer, better process control, enhanced safety, and the potential for seamless integration of multiple reaction steps. krishisanskriti.orgkth.seecoinvent.org

In the context of this compound synthesis, continuous flow methodologies can be applied to each of the key reaction steps. For the initial chlorination of butadiene, a continuous process allows for precise control over the stoichiometry of the reactants and the reaction temperature, which is crucial for maximizing the yield of the desired dichlorobutene isomers. ecoinvent.org The subsequent isomerization and dehydrochlorination steps can also be carried out in continuous flow, potentially in a series of interconnected reactors.

Microreactor technology represents a significant advancement in continuous flow synthesis. krishisanskriti.orgkth.se Microreactors are characterized by their small channel dimensions, which provide an extremely high surface-area-to-volume ratio. This leads to exceptionally efficient heat and mass transfer, allowing for reactions to be carried out under conditions that would be difficult or dangerous to achieve in larger reactors. For highly exothermic reactions like the chlorination of butadiene, microreactors can offer superior temperature control, leading to higher selectivity and yield. kth.se

While the direct application of microreactor technology to the industrial-scale production of a bulk chemical like this compound is still an area of active research, the insights gained from studies using these systems can be invaluable for the design of larger-scale continuous reactors. The improved understanding of reaction kinetics and process parameters obtained from microreactor experiments can inform the design of pilot-plant and commercial-scale continuous processes.

The table below provides a comparative overview of batch versus continuous flow synthesis for this compound production:

FeatureBatch SynthesisContinuous Flow Synthesis
Heat Transfer Limited by the surface area of the reactor vessel, can lead to temperature gradients.Excellent heat transfer due to high surface-area-to-volume ratio, allowing for better temperature control. ecoinvent.org
Mass Transfer Mixing can be non-uniform, leading to localized concentration differences.Efficient mixing due to small diffusion distances, resulting in uniform concentrations.
Process Control More challenging to maintain consistent conditions throughout the batch.Precise control over temperature, pressure, and residence time. youtube.comkrishisanskriti.org
Safety Larger volumes of hazardous materials are present at any given time.Smaller reactor volumes and inventories of hazardous materials enhance safety. ecoinvent.org
Scalability Scaling up can be complex and may require significant changes in reactor design.Scalability can often be achieved by "numbering up" – running multiple reactors in parallel.
Integration Difficult to integrate multiple reaction steps into a single, continuous process.Well-suited for the integration of multiple reaction and purification steps.

Iii. Fundamental Research on Chloroprene Polymerization Mechanisms and Kinetics

Controlled Polymerization Techniques for Polychloroprene

While conventional free-radical emulsion polymerization is the industrial standard, it often produces polymers with high molecular weights and broad molecular weight distributions. benicewiczgroup.com To achieve greater control over the polymer architecture, researchers have explored controlled/living polymerization techniques. researchgate.netbenicewiczgroup.com

Living/controlled radical polymerization (L/CRP) methods offer the ability to synthesize polymers with predetermined molecular weights, narrow polydispersity, and complex architectures like block copolymers. cmu.edubenicewiczgroup.comresearchgate.net Several L/CRP techniques have been investigated for This compound (B89495):

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT has been successfully applied to the polymerization of this compound. benicewiczgroup.comresearchgate.net This technique utilizes RAFT agents, such as dithioesters and trithiocarbonates, to mediate the polymerization, allowing for good control over molecular weight and distribution. benicewiczgroup.comresearchgate.net Studies have demonstrated the synthesis of well-defined polythis compound and block copolymers like polystyrene-block-polythis compound (PSt-b-PCP) and poly(methyl methacrylate)-block-polythis compound (PMMA-b-PCP) using RAFT. researchgate.net

Nitroxide-Mediated Polymerization (NMP): NMP is another L/CRP method that has shown promise for diene polymerization, offering a pathway to controlled polymer structures. acs.org

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile L/CRP technique, though its application to this compound is part of the broader research into controlled polymerization methods. cmu.edu

Reverse Iodine Transfer Polymerization (RITP): This technique has also been demonstrated for the controlled polymerization of this compound, effectively managing the molecular weight and structure of the resulting polymer. researchgate.net

These controlled polymerization methods represent a significant advancement, providing tools to tailor the properties of polythis compound for specific applications. benicewiczgroup.comresearchgate.net

Controlling the molecular weight and its distribution (the ratio of weight-average molecular weight, Mw, to number-average molecular weight, Mn, also known as polydispersity index or PDI) is critical for the processability and performance of polythis compound. researchgate.netfree.fr

Several strategies are employed:

Chain-Transfer Agents (CTAs): In conventional emulsion polymerization, CTAs are essential for regulating molecular weight. epa.govfree.fr These agents interrupt the growth of a polymer chain and initiate a new one, thereby limiting the final molecular weight. free.fr Commonly used CTAs include dodecyl mercaptan, iodoform, and xanthogen disulfides. free.fr

Sulfur-Modification: A distinct method for molecular weight control involves copolymerizing this compound with a small amount of sulfur. free.fr The resulting high-molecular-weight, gelled polymer is then chemically "peptized" or cleaved, often using a combination of tetraethyl thiuram disulfide and sodium dibutyl dithiocarbamate, to achieve the desired molecular weight. free.fr

Controlled Polymerization Techniques: As mentioned previously, L/CRP methods like RAFT provide inherent control over molecular weight and distribution. benicewiczgroup.comresearchgate.net By adjusting the ratio of monomer to initiator or RAFT agent, the molecular weight can be predetermined. researchgate.net For example, RAFT polymerization of this compound has yielded polythis compound with number-average molecular weights (Mn) closely matching theoretical values and with low molar mass dispersities. researchgate.net

The table below summarizes some results from controlled polymerization studies of this compound, illustrating the level of control achievable.

Polymerization TechniqueRAFT AgentInitiatorSolventMn,SEC (g mol⁻¹)Mw/Mn
RAFTEPDTBAIBNBenzene (B151609)49001.73
RAFTEPDTBAIBNBenzene73001.89
RAFTEPDTBAIBNBenzene90001.86
RITPI₂ABVNBenzeneN/AN/A

Data sourced from a study on reversible-deactivation radical polymerization of this compound. researchgate.net Mn,SEC refers to the number-average molecular weight determined by size exclusion chromatography. Mw/Mn is the molar mass dispersity (polydispersity index). EPDTB: ethyl 2-(ethoxycarbonyl)prop-2-yl dithiobenzoate; AIBN: 2,2′-azobis(isobutyronitrile); ABVN: 2,2'-azobis(isoheptonitrile).

Copolymerization Studies of this compound

Copolymerization, the process of polymerizing a mixture of two or more different monomers, is a powerful technique to modify the properties of polymers. In the case of this compound, copolymerization is employed to tailor the resulting elastomer's characteristics, such as its resistance to crystallization, oil resistance, and adhesive properties.

The behavior of monomers in a copolymerization reaction is described by their reactivity ratios. These ratios, typically denoted as r₁ and r₂, indicate the preference of a growing polymer chain ending in one monomer unit to add the same type of monomer (r > 1), the other monomer (r < 1), or either monomer without preference (r = 1). The determination of these ratios is crucial for predicting the composition of the resulting copolymer from a given monomer feed. nist.gov

Based on copolymerization studies, this compound is generally more reactive than most common vinyl and diene monomers. free.fr The Fineman-Ross method is a common graphical technique used to determine monomer reactivity ratios from copolymer composition data. tandfonline.comoup.com Other methods, including non-linear models and Monte Carlo simulations, have also been employed to refine the accuracy of these determinations. kg.ac.rsescholarship.org

Studies on the copolymerization of this compound (M₁) with methyl methacrylate (B99206) (M₂) have yielded varying reactivity ratios depending on the polymerization conditions. For instance, in a radical polymerization initiated by benzoyl peroxide, the reactivity ratios were found to be r₁(CP) = 4.32 and r₂(MMA) = 0.07. tandfonline.com This indicates that a growing polymer chain ending in a this compound radical is much more likely to add another this compound monomer than a methyl methacrylate monomer. Conversely, a chain ending in a methyl methacrylate radical has a higher tendency to add a this compound monomer. In the presence of an ethylaluminum dichloride catalyst, these ratios change to r₁(CP) = 1.27 and r₂(MMA) = 0.02, suggesting an alteration in the relative reactivities due to the catalyst system. tandfonline.com

A comparison of reactivity ratios for this compound with different comonomers highlights its high reactivity. For example, 2,3-dichloro-1,3-butadiene (B161454) is one of the few commercially significant monomers that exhibits reactivity comparable to this compound in free-radical copolymerization. free.fr

Table 1: Reactivity Ratios of this compound (M₁) with Various Co-monomers (M₂)

The synthesis of this compound-based copolymers can be achieved through various polymerization techniques, leading to materials with a wide range of properties. Both graft and block copolymers have been extensively studied.

Graft Copolymers:

Graft copolymerization involves attaching polymer chains of a second monomer as branches onto the main backbone of the polythis compound chain. This is often done to introduce specific functionalities or improve properties like adhesion.

This compound-graft-poly(acrylic acid): Graft copolymers of this compound rubber with acrylic acid have been synthesized using a mixture of benzene and dimethylformamide as a solvent and potassium persulfate as an initiator. e3s-conferences.orge3s-conferences.org The degree of grafting of polyacrylic acid was found to increase with reaction time, monomer concentration, and initiator concentration, reaching up to 140%. researchgate.net These graft copolymers exhibit significantly improved adhesion to surfaces like leather and textiles compared to unmodified this compound rubber. e3s-conferences.org

This compound-graft-poly(methyl methacrylate) and this compound-graft-poly(ethyl acrylate): The graft copolymerization of methyl methacrylate (MMA) and ethyl acrylate (B77674) (EA) onto polythis compound (PCP) has been carried out in toluene (B28343) with benzoyl peroxide as the initiator. tandfonline.com The resulting graft copolymers, PCP-g-P(MMA) and PCP-g-P(EA), were isolated from the homopolymers using selective solvent extraction. tandfonline.com Characterization using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy confirmed the successful grafting. tandfonline.com The IR spectra showed a characteristic carbonyl band around 1730 cm⁻¹, and the NMR spectra displayed peaks corresponding to the protons of the grafted acrylate chains. tandfonline.com

This compound-graft-poly(glycidyl methacrylate): The graft copolymerization of glycidyl (B131873) methacrylate onto this compound rubber has been studied in a toluene solution using benzoyl peroxide as a radical initiator. koreascience.kr The presence of both vinyl and epoxy functional groups in glycidyl methacrylate allows for further reactions and cross-linking. The optimal conditions for grafting were found to be a temperature range of 75-80°C and a reaction time of 1-2 hours. koreascience.kr

Block Copolymers:

Block copolymers consist of long sequences, or blocks, of different monomers. The synthesis of well-defined this compound-based block copolymers has been advanced by controlled radical polymerization techniques, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Synthesis via RAFT Polymerization: RAFT polymerization of this compound has been successfully used to create polythis compound chains with predetermined molecular weights and low dispersity. researchgate.netrsc.org This technique allows for the synthesis of block copolymers such as polystyrene-block-polythis compound (PSt-b-PCP) and poly(methyl methacrylate)-block-polythis compound (PMMA-b-PCP). rsc.org The synthesis typically involves first creating a polythis compound macro-chain transfer agent (macro-CTA) and then using it to initiate the polymerization of the second monomer. rsc.org

Characterization of Block Copolymers: The formation of these block copolymers is confirmed by techniques such as Size Exclusion Chromatography (SEC) and NMR spectroscopy. SEC analysis shows a clear shift to higher molecular weights after the second block is added. researchgate.netrsc.org ¹H NMR and Diffusion-Ordered Spectroscopy (DOSY) NMR measurements provide structural confirmation of the diblock copolymers. researchgate.net For example, in PMMA-b-PCP, ¹H NMR spectra show characteristic signals for both the polythis compound and poly(methyl methacrylate) blocks. rsc.org

Table 2: Characterization Findings for this compound Copolymers

The architecture of a copolymer—how the different monomer units are arranged along the polymer chain—has a profound impact on its macroscopic properties. Research in this compound copolymerization has explored various architectures to achieve specific performance characteristics.

Linear and Branched Architectures: Traditional free-radical copolymerization of this compound often leads to linear or branched polymer chains. mcpolymers.com The degree of branching can be influenced by chain transfer reactions.

Graft Architecture: As discussed previously, graft copolymers represent a significant area of research. By grafting side chains of a different polymer onto a polythis compound backbone, properties such as adhesion, polarity, and compatibility with other materials can be significantly enhanced. e3s-conferences.orgtandfonline.com For instance, grafting acrylic acid introduces polar carboxyl groups, which improve adhesion to various substrates. e3s-conferences.org The mechanism of grafting often involves chain transfer, where a radical is generated on the polythis compound backbone, initiating the growth of the grafted chain. tandfonline.com

Block Architecture: The development of controlled polymerization techniques like RAFT has enabled the synthesis of well-defined block copolymers of this compound. researchgate.netrsc.org This architecture allows for the combination of distinct properties from each block. For example, a thermoplastic elastomer can be created by combining a "hard" block (like polystyrene) with a "soft" block (polythis compound). These materials behave like cross-linked rubbers at service temperatures but can be processed like thermoplastics at elevated temperatures. Block copolymers with a polymer block derived from a monomer that forms a polymer with a high glass transition temperature (e.g., above 80°C) have been developed to impart excellent flexibility and tensile properties without the need for traditional vulcanizing agents. wipo.int

Core-Shell Architecture: Core-shell technology is another approach to creating structured copolymers. free.fr This involves creating a particle with a core of one polymer and a shell of another. While not as extensively detailed in the provided context for this compound, it represents a potential route for creating block-like structures in emulsion systems.

The ability to control the polymer architecture through techniques like graft and block copolymerization is a key strategy for expanding the applications of this compound-based materials, enabling the creation of specialized adhesives, thermoplastic elastomers, and other high-performance polymers.

Iv. Advanced Materials Research and Functionalization of Polychloroprene

Research into Polychloroprene Microstructure and Macrostructure Control

The arrangement of monomer units in the polythis compound chain can occur in different isomeric forms. The control over the stereochemistry (tacticity) and regiochemistry of the polymer chain is known as stereoregularity and regioregularity, respectively. sc.eduresearchgate.net In polymers, tacticity describes the stereochemical arrangement of pendant groups along the polymer backbone. researchgate.net The main types are isotactic (pendant groups on the same side), syndiotactic (pendant groups on alternating sides), and atactic (random arrangement). researchgate.net High stereoregularity often leads to increased crystallinity, higher melting points, and enhanced mechanical strength. researchgate.net

Research into the stereoregular polymerization of This compound (B89495) aims to control the cis- and trans-1,4-addition, as well as the 1,2- and 3,4-addition of the monomer units. The properties of polythis compound are significantly influenced by the polymer's microstructure. For instance, the trans-1,4-polythis compound structure is predominant in commercial polymers produced by emulsion polymerization, contributing to the material's ability to crystallize under strain, which enhances its strength.

Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Reverse Iodine Transfer Polymerization (RITP), have been investigated to achieve better control over the polymerization of this compound. d-nb.infogoogle.comgoogle.com These methods allow for the synthesis of polythis compound with predetermined molecular weights and lower polydispersity indices (PDI). google.com For example, RAFT polymerization of this compound using specific chain transfer agents like 2-cyano-2-propylbenzodithioate has demonstrated a high degree of control. google.com Similarly, RITP has been successfully used to control the molecular weight and structure of polythis compound. d-nb.info

Polymerization TechniqueKey FeaturesResulting Polythis compound Properties
Emulsion Polymerization Commonly used commercial method; often uses thio-based chain transfer agents. google.comHigh molecular weight, broad molecular weight distribution, predominantly trans-1,4 structure. google.com
RAFT Polymerization Controlled radical polymerization using a chain transfer agent (CTA). google.comgoogle.comPredetermined molecular weight, low PDI, well-defined block copolymers possible. google.comgoogle.com
RITP Reversible-deactivation radical polymerization using an iodine source. d-nb.infoEfficient control over molecular weight and polymer structure. d-nb.info

Branching and crosslinking are critical aspects of polythis compound's macrostructure that significantly influence its processing behavior and final mechanical properties. Branching involves the formation of side chains attached to the main polymer backbone, while crosslinking creates a three-dimensional network by forming covalent bonds between polymer chains. researchgate.net

During polymerization, branching can occur through chain transfer to the polymer. Current time information in Bangalore, IN. In the case of polythis compound, this involves the abstraction of an allylic hydrogen atom from a preformed polymer chain, leading to the formation of a new radical that initiates the growth of a branch. Current time information in Bangalore, IN. The degree of branching affects the polymer's viscosity and processability. researchgate.net

Crosslinking, or vulcanization, is a post-polymerization process that is essential for developing the elastomeric properties of polythis compound. The vulcanization of polythis compound is distinct from other diene rubbers because the electronegative chlorine atom deactivates the double bond, making traditional sulfur vulcanization slow and inefficient. sc.edu Instead, metal oxides, often in combination with accelerators, are typically used.

A widely studied crosslinking system for polythis compound involves the use of zinc oxide (ZnO) and ethylene (B1197577) thiourea (B124793) (ETU). benicewiczgroup.comd-nb.info Research has shown that the 1,2-isomer content in the polythis compound chain is crucial for the crosslinking process. sc.edubenicewiczgroup.com The allylic chlorine atom in the 1,2-unit is highly reactive and can undergo rearrangement, which is accelerated by the presence of ZnO. sc.edu Investigations into the mechanism suggest a synergistic effect between ZnO and ETU, leading to the formation of crosslinks. benicewiczgroup.comd-nb.info One proposed mechanism involves the initial reaction of the rearranged 1,2-isomer with ZnO, creating an active site on the polymer chain, which then reacts with the sulfur atom of ETU to form a crosslink. benicewiczgroup.com

Crosslinking Agent(s)Role in CrosslinkingEffect on Polythis compound
Zinc Oxide (ZnO) Acts as a primary vulcanizing agent; accelerates the rearrangement of the 1,2-isomer. sc.eduForms crosslinks, improves heat resistance.
Ethylene Thiourea (ETU) Acts as an accelerator in combination with ZnO. benicewiczgroup.comd-nb.infoIncreases the rate and efficiency of crosslinking. benicewiczgroup.comd-nb.info
Nano-zinc (nZn) Investigated as an effective curing agent for polythis compound blends. nih.govProvides a satisfactory degree of cross-linking and good mechanical strength. nih.gov

Functionalization and Derivatization Strategies for Polythis compound

Functionalization and derivatization of polythis compound involve the chemical modification of the polymer to introduce new functional groups or side chains. These strategies are employed to enhance specific properties such as adhesion, compatibility with other materials, or to impart new functionalities for specialized research applications. scirp.orgscirp.org

Grafting is a versatile technique for modifying polymers where new polymer chains (grafts) are chemically attached to the main polymer backbone (substrate). emu.edu.tr This can be done to modify either the surface or the bulk properties of the material. emu.edu.trnumberanalytics.com

Surface Grafting: Surface-initiated polymerization techniques are powerful tools for modifying the surface of materials. For instance, surface-initiated RAFT (SI-RAFT) polymerization has been used to graft polythis compound chains from the surface of silica (B1680970) nanoparticles. sc.edubenicewiczgroup.com This "grafting-from" approach allows for good control over the graft density and the molecular weight of the grafted chains. benicewiczgroup.comnumberanalytics.com The resulting polythis compound-grafted silica nanoparticles can then be used as reinforcing fillers in a polythis compound matrix, leading to improved nanoparticle dispersion and enhanced mechanical properties of the nanocomposite. benicewiczgroup.combenicewiczgroup.com

Bulk Modification via Grafting: Graft copolymerization can also be used to modify the bulk properties of polythis compound. For example, methyl methacrylate (B99206) (MMA) has been grafted onto polythis compound rubber latex via emulsion polymerization. researchgate.nettandfonline.com The resulting graft copolymer, polythis compound-graft-poly(methyl methacrylate) (PCP-g-PMMA), can be used to formulate adhesives with improved properties. tsijournals.com The mechanism often involves chain transfer to the polythis compound backbone, creating active sites for the polymerization of the monomer being grafted. tsijournals.com

Grafting MethodSubstrate/MonomerApplicationResearch Finding
Surface-Initiated RAFT (SI-RAFT) This compound onto silica nanoparticlesNanocomposites sc.edubenicewiczgroup.comSlower polymerization rate than free solution RAFT; improved nanoparticle dispersion and mechanical properties of matrix-free nanocomposites. sc.edubenicewiczgroup.com
Emulsion Polymerization Grafting Methyl methacrylate (MMA) onto polythis compound latexAdhesives researchgate.nettandfonline.comtsijournals.comOccurrence of grafting confirmed by FTIR and NMR; improved peel and shear strength of formulated adhesives. tandfonline.comtsijournals.com
Emulsion Polymerization Grafting MMA and Styrene (St) onto polythis compound latexBlend Compatibilization researchgate.netThe grafted copolymer CRL-g-(MMA-co-St) acted as an effective compatibilizer for polythis compound/styrene-acrylate emulsion blends, improving mechanical properties. researchgate.net

Beyond grafting, other chemical functionalization strategies are explored to tailor polythis compound for specific research purposes, including biomedical applications. google.comrsc.org The introduction of specific functional groups can alter the polymer's surface chemistry, making it suitable for applications like drug delivery or as a component in medical devices. google.comrsc.org For instance, polymeric compositions, which can include functionalized polythis compound, are being investigated for use in bandages, hernia patches, and sutures. google.com

The modification of polythis compound can also be aimed at improving its performance in adhesive formulations. scirp.orgscirp.org For example, the incorporation of functional resins or the introduction of specific functional groups can enhance bond strength and thermal stability. scirp.orgscirp.org

Polythis compound Composites and Blends Research

Research into polythis compound composites and blends aims to create new materials with synergistic properties that are not attainable with the pure polymer. Composites involve the incorporation of fillers into the polythis compound matrix, while blends are mixtures of polythis compound with other polymers.

Polythis compound Composites: A variety of fillers have been investigated to enhance the properties of polythis compound.

Silica Nanoparticles: Polythis compound-grafted silica nanoparticles have been shown to act as effective reinforcing agents, improving mechanical properties even at low loadings. benicewiczgroup.com In-situ generated zirconia within a this compound rubber matrix has also demonstrated outstanding reinforcement effects. rsc.org

Carbon Nanotubes (CNTs): The incorporation of multi-walled carbon nanotubes (MWCNTs) into polythis compound can significantly improve thermal stability and electrical conductivity. frontiersin.orgresearchgate.net Modification of MWCNTs with ionic liquids has been shown to enhance their dispersion and the resulting properties of the nanocomposite. frontiersin.orgresearchgate.net Polythis compound nanocomposites reinforced with a hybrid of reduced graphene oxide (RGO) and MWCNTs have exhibited high dielectric constants and excellent electromagnetic shielding effectiveness. x-mol.net

Montmorillonite (MMT): Modified MMT has been used to increase the tear strength of polythis compound, with the exfoliation of the MMT layers during mixing leading to enhanced mechanical properties. psu.edu

FillerProperty EnhancementResearch Finding
Silica Nanoparticles Mechanical Reinforcement benicewiczgroup.comLow graft density and high grafted molecular weight on silica nanoparticles led to the best improvements in mechanical properties. benicewiczgroup.com
Zirconia Mechanical Reinforcement, Thermal Stability rsc.orgIn-situ filled zirconia composites showed a four-fold increase in modulus and a three-fold increase in tensile strength compared to unfilled compounds. rsc.org
Multi-Walled Carbon Nanotubes (MWCNTs) Thermal Stability, Electrical Conductivity, Adhesion scirp.orgfrontiersin.orgresearchgate.netIonic liquid-modified MWCNTs improved dispersion and thermal stability. frontiersin.org MWCNT addition improved the bond strength and thermal resistance of solvent-based adhesives. scirp.org
RGO/MWCNT Hybrid Dielectric Properties, EMI Shielding x-mol.netNanocomposites showed a high dielectric constant and a maximum shielding efficiency of 11.87 dB. x-mol.net
Montmorillonite (MMT) Mechanical Properties (Tear Strength) psu.eduAddition of octadecylamine-modified MMT significantly increased the tear strength of polythis compound. psu.edu

Polythis compound Blends: Blending polythis compound with other rubbers is a common strategy to achieve a balance of properties.

Nitrile Butadiene Rubber (NBR): Blends of polythis compound and NBR are investigated for applications requiring a combination of oil resistance, weather resistance, and good mechanical properties. researchgate.net Studies have shown that a 50/50 blend of NBR and polythis compound results in a partially compatible system with improved thermal stability and oil resistance. researchgate.net A synergistic effect has been observed in blends of carboxylated NBR and polythis compound, leading to enhanced abrasion resistance. google.comgoogle.com

Polybutadiene (B167195) Rubber (BR): Blends of polythis compound and polybutadiene have been studied, particularly with nano-zinc as a curing agent, to create materials with high flame resistance and good mechanical properties. nih.gov

Epoxidized Polyisoprene: Blends of polythis compound and epoxidized polyisoprene have been found to be thermodynamically miscible due to specific interactions between the chlorine and epoxy groups, resulting in a single, composition-dependent glass transition temperature. polymerphysics.net

Polyvinylchloride (PVC): Studies on PVC/polythis compound blends have shown that while they are generally incompatible, they can exhibit limited compatibility at high polythis compound concentrations. researchgate.net

Blend ComponentCompatibilityKey Property Improvement
Nitrile Butadiene Rubber (NBR) Partially compatible to compatible after vulcanization. researchgate.netresearchgate.netEnhanced abrasion resistance, oil resistance, and thermal stability. google.comgoogle.comresearchgate.net
Polybutadiene Rubber (BR) Incompatible, but can be co-cured. researchgate.netnih.govIncreased flame resistance and good mechanical strength when cured with nano-zinc. nih.gov
Epoxidized Polyisoprene Thermodynamically miscible. polymerphysics.netSingle glass transition temperature, indicating miscibility. polymerphysics.net
Polyvinylchloride (PVC) Generally incompatible, limited compatibility at high PCP concentration. researchgate.netPotential for property modification based on blend ratio.

Reinforcement Mechanisms with Nanofillers (e.g., Nanosilica, Carbon Black, CNTs)

The incorporation of nanofillers into a polythis compound matrix is a primary method for enhancing its physical properties. The effectiveness of this reinforcement depends on the filler type, its dispersion within the matrix, and the interaction between the filler and the polymer. sci-hub.se The high aspect ratio and large surface area of nanofillers are key to achieving significant property improvements even at low loading levels. d-nb.info

Nanosilica: The reinforcement effect of nanosilica in polythis compound is largely attributed to the strong interactions between the polar silanol (B1196071) groups on the silica surface and the polar chlorine atoms of the polythis compound backbone. d-nb.inforesearchgate.net This interaction promotes better dispersion and interfacial adhesion. Studies have shown that modifying nanosilica, for instance by coating it with a layer of silica, can further improve its dispersion and the resulting mechanical properties of the nanocomposite. d-nb.info For example, silica-coated nano calcium carbonate (SNCC) has demonstrated superior reinforcing ability compared to uncoated nano calcium carbonate (NCC) in a CR matrix. d-nb.info The strong interaction between the silanol groups on the SNCC surface and the chlorine atoms of CR leads to more uniform dispersion. d-nb.info A composite with just 2 phr (parts per hundred rubber) of SNCC showed a 41% improvement in tensile strength compared to an 18.7% improvement with the same amount of NCC. d-nb.info Similarly, a Zn ion-coated nanosilica has been shown to act as both a reinforcing filler and a vulcanizing activator, leading to higher modulus and tensile strength. koreascience.kr

Carbon Black (CB): Carbon black is a conventional reinforcing filler. sci-hub.se However, high loadings can lead to a continuous filler-filler network, which increases stiffness and hysteresis. sci-hub.se In some systems, hybrid fillers are explored. For instance, in blends of polythis compound (CR) and butadiene rubber (BR), composites filled with various silicas have shown satisfactory tensile strength and tear resistance. researchgate.net

Carbon Nanotubes (CNTs): CNTs are known for their exceptional mechanical properties and high aspect ratio, which facilitate effective load transfer from the polymer matrix. frontiersin.orgtandfonline.com The reinforcing mechanism in CNT-polythis compound nanocomposites is primarily due to this efficient load transfer. tandfonline.com Functionalization of CNTs can further enhance their dispersion and interfacial bonding with the polythis compound matrix, leading to improved mechanical and thermal properties. frontiersin.orgtandfonline.comscirp.org For instance, ionic liquid-modified multi-walled carbon nanotubes (MWCNTs) have been shown to improve the thermal stability of CR composites due to better dispersion and interfacial interactions. frontiersin.org The addition of MWCNTs to solvent-based polythis compound adhesives resulted in a 20% to 35% improvement in 180° peel strength. scirp.org

The table below summarizes the effect of different nanofillers on the mechanical properties of polythis compound composites.

NanofillerLoading (phr)Key FindingTensile Strength ImprovementSource
Silica-Coated Nano CaCO₃ (SNCC)2Superior dispersion due to CR-silanol interaction.41.01% vs. Gum d-nb.info
Uncoated Nano CaCO₃ (NCC)2Less uniform dispersion than SNCC.18.67% vs. Gum d-nb.info
Zn-ion Coated NanosilicaN/AActs as reinforcing filler and curing activator.Enhanced modulus and tensile strength. koreascience.kr
Multiwall CNTs (MWCNTs)N/AImproved peel strength in adhesives.20-35% increase in 180° peel strength. scirp.org

Interfacial Interaction Studies in Polythis compound Nanocomposites

Research has focused on understanding and improving these interactions. For instance, the interaction between the silanol groups on silica surfaces and the chlorine atoms of polythis compound can lead to additional chemical bonds in the elastomer phase, enhancing reinforcement. researchgate.net Surface modification of nanofillers is a common strategy to improve compatibility and interfacial bonding. frontiersin.orgacs.org In a study on silica-coated nano calcium carbonate (SNCC), the stronger interaction provided by the surface silanol groups led to more homogeneous dispersion and greater rubber-filler interaction compared to uncoated fillers. d-nb.info

In composites with carbon nanotubes, non-covalent π-π interactions between MWCNTs and reduced graphene oxide (RGO) sheets, along with secondary interactions with the CR matrix, are responsible for effective load transfer. x-mol.netresearchgate.net The use of ionic liquids to modify MWCNTs has also been shown to improve their dispersion and interaction with the CR matrix, evidenced by Raman spectroscopy and transmission electron microscopy. researchgate.net The quality of the filler-matrix interface can be assessed using techniques like the Payne effect, which measures the filler-filler interaction in vulcanizates. researchgate.net

Blending Research for Property Modulation and Compatibility

Blending polythis compound with other polymers is an effective method to achieve a desired balance of properties and optimize cost. scispace.com A significant area of research is the compatibility of these polymer blends.

Polythis compound (PCP) and Polyvinylchloride (PVC): Blends of PCP and PVC have been studied for their compatibility. While generally considered incompatible, they can exhibit limited compatibility at high concentrations of PCP. researchgate.net A stabilizer system combining magnesium oxide and zinc oxide with stearic acid has been used to effectively vulcanize the neoprene phase and stabilize the PVC phase in these blends. scispace.com The physical properties of these blends suggest they can be a viable replacement for pure neoprene in many applications. scispace.comresearchgate.net

Polythis compound (CR) and Other Elastomers: The compatibility of CR with other elastomers like bromo butyl rubber (BIIR) has been investigated. Studies using atomic force microscopy (AFM) have shown that the use of a compatibilizer, such as chlorinated polyethylene (B3416737) (CPE), can create a single-phase morphology, indicating efficient compatibilization. niscair.res.in Similarly, nitrile butadiene rubber (NBR) has been used as a compatibilizer for CR/PVC blends, improving the compatibility between the two phases and enhancing mechanical properties. researchgate.net The morphology of blends, such as those between polythis compound and piperylene-styrene copolymer (PSC), can be influenced by the concentration of the components, leading to surface enrichment of one polymer and affecting adhesion properties. ktu.lt

Curing and Crosslinking System Research for Polythis compound Vulcanizates

The vulcanization or curing process is essential for converting raw polythis compound into a durable material with robust mechanical properties. shu.ac.uk Research in this area focuses on understanding curing mechanisms, developing more efficient and safer curing systems, and studying the kinetics of the vulcanization process.

Mechanistic Investigations of Metal Oxide Curing Systems

The standard curing system for polythis compound involves metal oxides, primarily zinc oxide (ZnO) and magnesium oxide (MgO). polytechguru.comnih.gov The electronegative chlorine atom in polythis compound's structure makes conventional sulfur vulcanization slow or ineffective. shu.ac.ukresearchgate.net

The mechanism of ZnO curing is complex. It is proposed that ZnO crosslinks polythis compound via a cationic mechanism. shu.ac.uk The initial step involves the rearrangement of the allylic chlorine in the 1,2-isomer units of the polymer chain, a process that is accelerated by ZnO. shu.ac.ukallenpress.com This leads to the formation of a carbonium ion, which then adds to a double bond in a neighboring 1,4-unit, creating a crosslink. allenpress.com The reaction is catalyzed by ZnCl₂, which can form during the process. researchgate.net FTIR analysis of ZnO-cured polythis compound shows a characteristic peak around 1580 cm⁻¹, which is attributed to a carbon-carbon double bond formed during curing. shu.ac.uk

In the widely used ZnO/MgO system, ZnO acts as the primary vulcanizing agent, while MgO serves as an acid acceptor and scorch retarder, preventing premature crosslinking. polytechguru.comresearchgate.netresearchgate.net Ethylene thiourea (ETU) is a common accelerator used in conjunction with metal oxides to achieve fast cures and good heat resistance. polytechguru.comallenpress.com Investigations have shown a synergistic effect when ZnO and ETU are used together, providing a more efficient curing system than when either is used alone. shu.ac.ukresearchgate.net

Development of Sustainable and Alternative Crosslinking Agents

Due to the classification of zinc oxide as ecotoxic to aquatic life and the health risks associated with accelerators like ethylene thiourea (ETU), there is significant research into developing more sustainable and safer curing systems. nih.govallenpress.commetallum.com.br

Several alternatives are being explored:

Metal Complexes: Ferric acetylacetonate (B107027) (FeAc) has been studied as a low-toxicity crosslinking promoter for polythis compound. metallum.com.br In combination with triethanolamine (B1662121) (TEA), the FeAc/TEA system has been shown to be an effective vulcanizing agent, resulting in higher crosslinking densities compared to conventional ZnO-based systems. metallum.com.br Other metal acetylacetonates, including those of manganese and nickel, have also been investigated as potential curatives based on the Heck coupling reaction. nih.gov

Nitrogen-Doped Carbon Nanodots (N-CDs): A green method has been reported using N-CDs as both a crosslinker and a reinforcing nanofiller for CR. The N-CDs crosslink the rubber via nucleophilic substitution and the resulting covalent bonds create strong interfacial interaction. researchgate.net

Dynamic Disulfide Bonds: To introduce self-healing and recyclability, a novel crosslinking system using a liquid polysulfide polymer (Thiokol LP-3) has been developed. mdpi.com This system introduces dynamic disulfide bonds into the polythis compound network via a thermally initiated thiol-ene reaction. mdpi.com

ETU Replacements: Research into the crosslinking mechanism of ETU has led to the design of safer, effective multifunctional accelerators like SRM102. robinsonbrothers.uk

The following table presents some alternative curing systems for polythis compound.

Curing SystemTypeKey AdvantageSource
Ferric Acetylacetonate (FeAc) / Triethanolamine (TEA)Alternative CurativeEnvironmentally friendly, effective vulcanization. metallum.com.br
Nitrogen-Doped Carbon Nanodots (N-CDs)Alternative Curative & ReinforcerGreen method, creates strong covalent crosslinks. researchgate.net
Thiokol LP-3 (Liquid Polysulfide)Dynamic CrosslinkerEnables self-healing and recyclability. mdpi.com
SRM102Safer AcceleratorDesigned as a safe and effective replacement for ETU. robinsonbrothers.uk

Kinetic Studies of Vulcanization Processes

Understanding the kinetics of vulcanization is crucial for controlling the curing process and optimizing the properties of the final product. Kinetic studies are often performed using techniques like differential scanning calorimetry (DSC) and oscillating disc rheometers (ODR). doaj.orgmdpi.com

For polythis compound, the isothermal vulcanization process can be described in three stages: a scorch or induction stage, a thermal vulcanization stage, and a flat or plateau stage. doaj.org Studies on CR vulcanized with an ETU/ZnO/MgO system have shown that the thermal vulcanization stage follows first-order reaction kinetics. doaj.org The apparent activation energy for this stage was calculated to be 53.38 kJ/mol. doaj.org

Non-isothermal vulcanization kinetics studied by DSC indicate that an n-order kinetic model can effectively describe the process, with a reaction order of approximately 0.93 and an apparent activation energy of 92.78 kJ/mol. doaj.org

Kinetic models have also been developed to predict changes in material properties, such as modulus, during oxidative aging of sulfur-vulcanized polythis compound. ifremer.frifremer.fr These models consider reactions like hydrogen abstraction and radical addition to double bonds, as well as stabilization processes from sulfur-containing moieties. ifremer.frifremer.fr The rate of crosslinking is a critical parameter in these models. ifremer.fr

V. Environmental Chemistry and Degradation Research of Chloroprene and Polychloroprene

Atmospheric Fate and Transport Studies of Chloroprene (B89495)

Once released into the environment, this compound's high volatility ensures its rapid partitioning to the atmosphere, making its atmospheric chemistry a key area of study. oecd.org

In the atmosphere, this compound undergoes photochemical degradation, primarily initiated by reactions with hydroxyl (OH) radicals. acs.orgnih.gov This process leads to the formation of a variety of reaction products.

Recent computational studies using ab initio/DFT calculations have elucidated the complex reaction mechanisms. acs.orgnih.govnih.gov The reaction between this compound and OH radicals can proceed through four different addition pathways and six different abstraction pathways. acs.orgnih.govnih.gov The addition of the OH radical to the carbon-carbon double bonds is a significant pathway. acs.orgnih.gov Specifically, the attack of the OH radical on the terminal C1 atom of the =CH2 group is identified as a major route, leading to the formation of the intermediate HOCH2-•C(Cl)-CH═CH2. acs.orgnih.gov

This initial adduct can then react with molecular oxygen (O2) in the atmosphere to form a peroxy radical. acs.orgnih.gov Subsequent reactions of this peroxy radical with other atmospheric species like hydroperoxy radicals (HO2) and nitric oxide (NO) contribute to the formation of a range of products, including:

Formaldehyde. acs.orgnih.govnih.gov

HO2 radicals. nih.gov

Chlorine atoms. nih.gov

HOCH2C(OOH)(Cl)CH═CH2. nih.gov

HOCH2C(O)Cl. nih.gov

ClC(O)CH═CH2. nih.gov

HOCH2C(O)CH═CH2. nih.gov

HC(O) radical. nih.gov

Earlier research had also proposed that the reaction of this compound with OH radicals could lead to products such as CH2=C(Cl)CHO and ClC(O)CHO. nih.gov The presence of a double bond in this compound also makes it susceptible to reactions with ozone (O3), although this is a slower degradation pathway compared to the reaction with OH radicals. acs.orgnih.gov

Based on these reaction rates, the atmospheric half-life of this compound due to reaction with OH radicals is estimated to be on the order of hours. For example, one estimation gives a half-life of 5.8 hours. thegoodscentscompany.com Another calculation suggests a half-life of 18.3 hours with OH radicals and 9.9 days with ozone. oecd.org The U.S. Environmental Protection Agency (EPA) has estimated an atmospheric half-life of 2 hours for the reaction with ozone. epa.gov

Table 1: Atmospheric Half-life of this compound

Reactant Estimated Half-Life Source
OH Radicals 5.8 hours thegoodscentscompany.com
OH Radicals 18.3 hours oecd.org
Ozone 9.9 days oecd.org

Atmospheric Modeling of this compound Dispersion

Atmospheric dispersion models are used to predict the concentration of this compound in the air near emission sources. These models, such as the Gaussian plume model and AERMOD, consider factors like emission rates, meteorological conditions, and atmospheric stability to estimate downwind concentrations. oecd.orgepa.gov

For instance, a Gaussian plume model calculation for a production/processing plant predicted a maximum downwind concentration of 23 µg/m³ at ground level. oecd.org Modeling submitted to the Louisiana Department of Environmental Quality (LDEQ) for a facility in LaPlace, St. John the Baptist Parish, used the AERMOD model to assess this compound concentrations. epa.gov These models are crucial for regulatory purposes and for understanding potential human exposure in communities near industrial facilities. epa.govepa.gov Modeling results have shown that even with emission reduction technologies, ambient concentrations can still exceed health-based guidelines in areas surrounding emission sources. epa.gov

Environmental Behavior in Aquatic and Terrestrial Systems

While the atmosphere is the primary environmental compartment for this compound, its behavior in water and soil is also relevant, particularly in cases of industrial discharge or spills. oecd.org Polythis compound, being a solid polymer, has a different fate in these systems compared to its monomer.

Sorption: this compound has a low potential for sorption to soil and sediment. The soil adsorption coefficient (Koc) has been estimated to be around 68 L/kg, which suggests high mobility in soil. oecd.orgnih.gov This low sorption potential means this compound is not expected to significantly adsorb to sediment or suspended solids in water. nih.gov

Volatilization: Due to its high vapor pressure (approximately 250 hPa at 20°C) and Henry's Law constant, volatilization is a major removal process for this compound from water and moist soil. oecd.orgnih.gov The estimated volatilization half-life for this compound from a model river is 3 hours, and from a model lake is 4 days. nih.govnih.gov This rapid volatilization limits its persistence in aquatic environments. oecd.org

Hydrolysis: Chemical hydrolysis is not considered a significant degradation pathway for this compound in the environment. nih.gov For polythis compound, however, immersion in seawater, especially in the presence of silica (B1680970) fillers, can lead to complex degradation mechanisms. Water can diffuse into the polymer, causing physical degradation like plasticization. ifremer.fr Furthermore, the silica fillers within the polythis compound matrix can undergo hydrolysis, leading to the formation of silanol (B1196071) groups, which can alter the material's mechanical properties. ifremer.fr

This compound: Studies have shown that this compound is not readily biodegradable. oecd.org A closed bottle test conducted according to OECD guideline 301D confirmed this. oecd.org While some microorganisms may be capable of degrading chlorinated compounds, specific pathways for this compound are not well-established. researchgate.net

Polythis compound: Polythis compound rubber is generally considered recalcitrant to microbial attack. oup.comrubberandseal.com Its synthetic nature and the presence of chlorine atoms in its structure make it resistant to biodegradation. oup.com The production and disposal of polythis compound can have negative environmental impacts as it is not biodegradable. rubberandseal.com Research into the biodegradation of synthetic rubbers is ongoing, with some studies exploring the incorporation of natural fillers like starch to potentially enhance microbial degradation. rsc.org However, significant biodegradation of pure polythis compound under normal environmental conditions is unlikely.

Degradation Mechanisms and Stabilization Research of Polythis compound in the Environment

Polythis compound (CR), a synthetic rubber valued for its resistance to oil, ozone, and heat, is subject to degradation from various environmental factors, primarily heat and ultraviolet (UV) radiation. Understanding the mechanisms of this degradation is crucial for predicting its service life and developing strategies to enhance its durability.

The degradation of polythis compound in the environment is a complex process involving both thermal and photo-oxidative pathways. These processes lead to changes in the material's chemical structure and mechanical properties.

Thermal Degradation: Thermal degradation of polythis compound involves a multi-step pathway, a key feature of which is dehydrochlorination, where hydrogen chloride (HCl) is released from the polymer chains. doi.org This process is influenced by temperature, with studies showing that the apparent activation energy of the aging process is dependent on the degree of thermal degradation. researchgate.net Thermogravimetric analysis (TGA) reveals that polythis compound undergoes a multi-step thermal degradation, leaving a significant residue. doi.org The incorporation of certain metal oxides, such as bismuth oxide, can significantly accelerate the dehydrochlorination reaction, thereby decreasing the thermal stability of the rubber. doi.org

Kinetic modeling of the thermal oxidation of unstabilized, vulcanized polythis compound shows that the process is diffusion-controlled and leads to an increase in material modulus. ifremer.fr The consumption of double bonds within the polymer structure is a key aspect of this degradation, with the kinetics clearly accelerated by exposure temperature, following an Arrhenius law. ifremer.fr An apparent activation energy for the time required to consume 50% of the double bonds has been determined to be approximately 72 kJ/mol. ifremer.fr

Photo-oxidative Degradation: Exposure to UV radiation initiates the photo-oxidative degradation of polythis compound. The primary step is allylic hydrogen abstraction, which generates various radicals. jascoinc.comresearchgate.net These radicals lead to the formation of conjugated double bonds and cross-linking between the polymer chains. jascoinc.com This increased cross-linking is a primary cause of the degradation of tensile properties, such as decreased elongation and tensile strength, observed after UV exposure. jascoinc.com

Spectroscopic analysis, such as Fourier-transform infrared spectroscopy (FTIR), tracks the chemical changes during photo-oxidation. As UV exposure increases, there is a notable decrease in the intensity of C-H, C-C, and C-Cl bonds, while the C=C band, corresponding to conjugated double bonds, increases. jascoinc.com The initial formation of hydroperoxides is followed by their decomposition into various products, including alcohols, ketones, acid chlorides, and acids. researchgate.net

The following table summarizes the key findings from research on the degradation of polythis compound's mechanical properties under UV exposure.

Table 1: Effect of UV Radiation on Polythis compound Tensile Properties
UV Exposure (hours)Elongation at Break (%)Tensile Strength (MPa)
0~550~13.5
24~400~12.0
48~300~10.5
72~250~9.0
96~200~7.5

This table is generated based on graphical data presented in a study on the UV degradation of polythis compound used in waterski boot bindings. The values are approximate and illustrate the trend of decreasing mechanical properties with increased UV exposure. jascoinc.com

To counteract the degradation processes and extend the service life of polythis compound products, various stabilization strategies have been developed, primarily involving the addition of antioxidants. nih.gov

Amine antioxidants are commonly used and can react with the polythis compound structure, becoming bound to the polymer network. allenpress.com This immobilization does not impair their antioxidant activity. allenpress.com These antioxidants function by reacting with peroxide radicals to form stable aminyl radicals, which disrupts the propagation of free-radical chain reactions. tandfonline.com

Research has compared the effectiveness of different anti-aging substances in protecting polythis compound blends against thermo-oxidative degradation. tandfonline.comresearchgate.net Studies on this compound rubber/butadiene rubber (CR/BR) blends have shown that antioxidants like N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and 2-mercaptobenzimidazole (B194830) (MBI) provide better protection against degradation at elevated temperatures compared to polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) (TMQ). tandfonline.comresearchgate.net The effectiveness of these antioxidants is linked to their chemical structure and their specific protection mechanisms. researchgate.net

The table below shows a comparison of the tensile strength of CR/BR/CuO vulcanizates containing different antioxidants, before and after thermo-oxidative aging.

Table 2: Tensile Strength of Antioxidant-Stabilized Polythis compound Blends Before and After Aging
Antioxidant (3 phr)Tensile Strength Before Aging (MPa)Tensile Strength After Aging (MPa)
6PPD7.667.57
TMQ6.90N/A
MBI9.86N/A

Data sourced from a study on the effect of antioxidants on the aging of this compound rubber/butadiene rubber blends. tandfonline.com "N/A" indicates data not provided in the source for the aged sample.

Environmental conditions can also impact stabilizer efficacy. In marine environments, for instance, the antioxidant 6PPD can be physically leached from carbon black-filled polythis compound due to its solubility in water. ifremer.fr This leaching can lead to accelerated oxidation of the material in seawater compared to in air, raising concerns about the suitability of such antioxidants for marine applications. ifremer.fr The development of nano-adhesives using multiwall carbon nanotubes (MWCNTs) has been explored as a method to improve the thermal stability and aging resistance of polythis compound-based materials in aggressive environments. scirp.org

Bioremediation and Environmental Remediation Research

This compound, as a volatile organic compound and a chlorinated solvent, can be a significant environmental contaminant in soil and groundwater. Research has focused on developing effective remediation technologies to treat this contamination.

A range of remediation technologies is available for treating sites contaminated with chlorinated solvents like this compound. clu-in.org These can be broadly categorized as in-situ (treating the contamination in place) and ex-situ (excavating the contaminated material for treatment). iastate.edu

In-Situ Chemical Oxidation (ISCO): ISCO is a technique that involves injecting chemical oxidants directly into the contaminated soil or groundwater. carusllc.com These oxidants break down harmful pollutants into less toxic substances. Permanganate-based reagents, such as potassium permanganate (B83412) and sodium permanganate, are commonly used for this purpose and are effective against a variety of contaminants, including chlorinated ethenes. carusllc.com ISCO is known for its rapid treatment capabilities. carusllc.com

Bioremediation: Bioremediation is an environmentally friendly approach that utilizes microorganisms to break down contaminants. vertasefli.co.uk This can be achieved by stimulating the existing microbial populations (biostimulation) or by introducing specific microbes to the site (bioaugmentation). scispace.comresearchgate.net Bioremediation is considered a sustainable and cost-effective solution for managing contaminated land. vertasefli.co.ukscispace.com

Several bioremediation techniques are applicable to volatile organic compounds:

Bioventing: This in-situ method enhances natural biodegradation by supplying oxygen to soil microorganisms, which is particularly effective for petroleum hydrocarbons. iastate.eduvertasefli.co.uk

Biosparging: Involves injecting air or oxygen into an aquifer to stimulate the aerobic decomposition of contaminants. iastate.edu

Bioreactors: An ex-situ technique where contaminated soil or water is mixed with water and other additives in a controlled vessel to optimize conditions for microbial degradation. scispace.com

Research has identified various indigenous bacteria and fungi with the potential to degrade organophosphate pesticides, a class of compounds with some structural similarities to chlorinated hydrocarbons. nih.gov Strains of Bacillus and Streptomyces have shown significant efficiency in removing pesticide residues from wastewater, suggesting that microbial-based technologies hold promise for cleaning up environments contaminated with complex organic chemicals. nih.gov

Vi. Advanced Analytical and Spectroscopic Methodologies in Chloroprene Research

Chromatographic Techniques for Monomer and Polymer Characterization

Chromatographic methods are fundamental in separating complex mixtures into their individual components, making them indispensable for the analysis of chloroprene (B89495) and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Monomer Purity and Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. It is widely employed to assess the purity of the this compound monomer and to identify volatile products that may arise during the polymerization process or from the finished polymer product. mst.dkmst.dk Headspace GC-MS is particularly suitable for analyzing the liberation of volatile substances from rubber, providing a rapid survey of these compounds. mst.dkmst.dk

In the analysis of this compound products, headspace GC-MS has been used to identify a range of volatile substances. mst.dk For instance, a headspace analysis at 100°C can reveal the presence of residual solvents and other volatile compounds. mst.dkmst.dk Pyrolysis-GC-MS is another valuable method where the polymer is thermally degraded under controlled conditions to produce characteristic fragments, which are then separated and identified. researchgate.netlabcompare.comd-nb.infocsic.es This technique can provide information on the polymer's thermal stability and degradation mechanism. researchgate.netresearchgate.net Studies on the thermal degradation of polythis compound at elevated temperatures have identified the evolution of products such as hydrogen chloride (HCl) and cyclic this compound dimers. researchgate.netresearchgate.net

Table 1: Volatile Compounds Identified in this compound Products by GC-MS

Compound Analytical Method Reference
Toluene (B28343) Headspace GC-MS mst.dk
Cyclic this compound Dimers Pyrolysis-GC-MS researchgate.net
Hydrogen Chloride (HCl) Pyrolysis-GC-MS researchgate.net

This table presents examples of volatile compounds that can be identified in this compound-related samples using GC-MS techniques.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common and convenient technique for characterizing the complete molecular weight distribution of a polymer. campoly.comupc.educirs-ck.cominfinitalab.comshimadzu.com.sg This method separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. campoly.comaimplas.net Larger molecules elute from the GPC column faster than smaller molecules. infinitalab.comshimadzu.com.sg

The data obtained from GPC analysis allows for the calculation of several important molecular weight averages, including the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the z-average molecular weight (Mz). cirs-ck.com The ratio of Mw to Mn is known as the polydispersity index (PDI), which provides a measure of the breadth of the molecular weight distribution. benicewiczgroup.com These parameters are critical as they significantly influence the physical and mechanical properties of the final polythis compound product, such as tensile strength, flexibility, and viscosity. cirs-ck.com For instance, studies on polythis compound synthesized via controlled radical polymerization techniques like RAFT have shown the ability to produce polymers with a low PDI, typically below 1.5. benicewiczgroup.com The combination of GPC with other detectors, such as viscometers, can provide further insights, especially for polymers with broad molecular weight distributions or complex architectures. researchgate.netsepscience.com

Table 2: Illustrative Molecular Weight Data for a Polymer Sample Analyzed by GPC

Parameter Value Description Reference
Weight-Average Molecular Weight (Mw) ~26,000 g/mol Represents the average molecular weight where larger molecules contribute more significantly. infinitalab.comshimadzu.com.sg
Number-Average Molecular Weight (Mn) ~15,000 g/mol Represents the average molecular weight based on the total number of polymer molecules. infinitalab.comshimadzu.com.sg

| Polydispersity Index (PDI) | ~1.73 | Calculated as Mw/Mn, it indicates the breadth of the molecular weight distribution. | infinitalab.comshimadzu.com.sg |

Note: The data in this table is illustrative for a polymer sample and serves to demonstrate the type of information obtained from a GPC analysis. Actual values for polythis compound can vary significantly depending on the grade and manufacturing process.

High-Performance Liquid Chromatography (HPLC) for Oligomers and Additives

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of non-volatile or thermally labile compounds. In the context of this compound research, HPLC is particularly useful for the analysis of low molecular weight oligomers and various additives that are incorporated into polythis compound formulations. waters.comlcms.czidu.ac.idnycu.edu.tw

Table 3: Example of Additive Analysis by HPLC

Additive Type Analytical Conditions Detection Reference
Antioxidants & UV Stabilizers Reversed-phase gradient (e.g., Acetonitrile/Water) UV @ 230 nm waters.com
Hindered Amine Light Stabilizers (HALS) Reversed-phase C18 column, gradient elution UV @ 240 nm, MS diva-portal.org

This table provides examples of HPLC applications for the analysis of common additives in polymers.

Spectroscopic Characterization of this compound and Polythis compound

Spectroscopic techniques probe the interaction of electromagnetic radiation with matter, providing detailed information about the chemical structure and functional groups present in this compound and polythis compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the detailed microstructural analysis of polymers. Both proton (¹H) and carbon-13 (¹³C) NMR are extensively used to elucidate the complex architecture of the polythis compound chain. researchgate.netallenpress.comresearchgate.net High-resolution NMR can quantitatively determine the various isomeric forms that arise during the polymerization of this compound. researchgate.netallenpress.com

These isomeric structures include:

Geometric isomers: trans-1,4 and cis-1,4 additions.

Positional isomers: 1,2- and 3,4-additions.

Sequence isomers: Head-to-tail (H-T), head-to-head (H-H), and tail-to-tail (T-T) linkages. researchgate.netallenpress.com

¹³C NMR, with its wider chemical shift range, is particularly effective for distinguishing these subtle structural differences. allenpress.comnii.ac.jpismar.org Quantitative measurements can be performed to determine the relative concentrations of these various structural units, which are known to be influenced by the polymerization temperature. allenpress.com For example, ¹H NMR spectra can separate the signals for the methine protons in trans-1,4 and cis-1,4 units, allowing for their quantification. researchgate.netresearchgate.net

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Polythis compound Microstructures

Microstructure Nucleus Chemical Shift (ppm) Reference
trans-1,4 (CH) ¹H ~5.4 researchgate.netresearchgate.net
cis-1,4 (CH) ¹H ~5.4 (distinct triplet from trans) researchgate.netresearchgate.net
Allyl Chloride Group (CH) ¹H 5.75 researchgate.netresearchgate.net
trans-1,4 (=CH-) ¹³C ~126.6 allenpress.com
cis-1,4 (=CH-) ¹³C ~126.6 allenpress.com
Allyl Chloride Group (=C<) ¹³C 135.2 researchgate.netresearchgate.net

This table provides examples of chemical shifts for different structural units within the polythis compound chain. The exact values can vary depending on the solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Structure and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify functional groups and characterize the chemical structure of materials. It is widely applied to both this compound monomer and polythis compound. sphinxsai.comresearchgate.nettubitak.gov.trscielo.br The FTIR spectrum provides a molecular "fingerprint" by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. tubitak.gov.tr

For the this compound monomer, characteristic absorption peaks can be observed for C=C stretching and C-H vibrations. researchgate.net In polythis compound, FTIR is used to identify the primary trans-1,4 structure and to detect the presence of other isomeric units like cis-1,4 and 1,2-additions, which often increase with higher polymerization temperatures. tubitak.gov.tr The technique can also be used to study the effects of aging or degradation by monitoring changes in the chemical structure, such as the formation of hydroxyl (OH) or carbonyl (C=O) groups. researchgate.net Detailed analysis of the FTIR spectra, often aided by normal coordinate analysis, allows for the assignment of specific absorption bands to particular vibrational modes within the polymer chain. sphinxsai.comtubitak.gov.tr

Table 5: Key FTIR Band Assignments for this compound and Polythis compound

Wavenumber (cm⁻¹) Assignment Compound Reference
~3022 =C-H Stretch trans-1,4-Polythis compound tubitak.gov.tr
2920 / 2840 CH₂ Asymmetric/Symmetric Stretch cis-1,4-Polythis compound sphinxsai.com
2918 / 2858 CH₂ Asymmetric/Symmetric Stretch trans-1,4-Polythis compound researchgate.net
1680 C=C Stretch This compound Monomer researchgate.net
1660 C=C Stretch cis/trans-1,4-Polythis compound sphinxsai.comtubitak.gov.tr
1493 -CH₂- Scissoring This compound Monomer researchgate.net
1433 CH₂ Deformation cis-1,4-Polythis compound sphinxsai.com
1327 CH₂ Wagging (Crystalline) trans-1,4-Polythis compound researchgate.net
1150 C-H Bending This compound Monomer researchgate.net
820 CH₂ Rocking cis-1,4-Polythis compound sphinxsai.com
814 C-Cl Stretch Polythis compound scielo.br

This table summarizes important infrared absorption bands and their corresponding vibrational modes for this compound and its polymer, facilitating structural identification.

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy serves as a powerful tool for the vibrational analysis of both this compound monomer and polythis compound. tubitak.gov.tr This technique, which measures the inelastic scattering of monochromatic light, provides detailed information about the molecular vibrations and is particularly sensitive to the C-C and C=C bonds that form the backbone of the polymer. semi.ac.cn

In the study of polythis compound, Raman spectroscopy can distinguish between different isomeric structures, such as trans-1,4 and cis-1,4-polythis compound, by identifying unique spectral fingerprints for each. sphinxsai.comzendy.io For instance, the C=C stretching vibration is a strong band in the Raman spectrum of cis-1,4-polythis compound, appearing at approximately 1660 cm⁻¹. sphinxsai.com The analysis of Raman spectra also allows for the differentiation between crystalline and amorphous regions within the polymer. zendy.io Specific Raman lines, such as the C-C stretching frequency around 1007 cm⁻¹ in trans-1,4-polychloroprenes, can be correlated with the amorphous content of the polymer. zendy.io

Detailed vibrational assignments for polythis compound have been established through a combination of Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. tubitak.gov.trsphinxsai.comtubitak.gov.tr These studies provide a complete vibrational picture, assigning observed frequencies to specific modes of vibration like C-H stretching, CH₂ bending, C-C stretching, and C-Cl stretching. tubitak.gov.trsphinxsai.com

Table 1: Selected Raman and IR Vibrational Assignments for cis-1,4-Polythis compound sphinxsai.com

Wavenumber (cm⁻¹) (Raman)Wavenumber (cm⁻¹) (IR)Vibrational Assignment
30133020=C-H stretching
2906, 28462920, 2840CH₂ asymmetric stretching
16601660C=C stretching
10001000C-C stretching
367-C-Cl in-plane bending
141-C-Cl out-of-plane bending

This table presents a selection of assigned vibrational frequencies. A complete analysis reveals a more extensive set of vibrational modes.

UV-Vis Spectroscopy for Reaction Monitoring

UV-Vis spectroscopy is a valuable technique for monitoring the kinetics of polymerization reactions in real-time. ntnu.notec5usa.comspectroscopyonline.com By measuring the change in absorbance of specific chromophores over time, researchers can track the consumption of monomers and the formation of polymers. thermofisher.com This method is based on the principle that the concentration of a substance in a solution is proportional to the absorbance of light at a specific wavelength, as described by the Beer-Lambert law. thermofisher.com

In the context of this compound polymerization, UV-Vis spectroscopy can be used to monitor the concentration of the monomer as it is converted into polythis compound. benicewiczgroup.com The technique is also instrumental in studies involving polymerization inhibitors, where it can track the concentration of the inhibitor species to control the polymer chain length. tec5usa.comazom.com For example, the inhibitor Cupferron exhibits strong absorption in the 210-490 nm range, allowing its concentration to be monitored effectively. tec5usa.com

The data obtained from UV-Vis spectroscopy allows for the determination of reaction rates and the calculation of kinetic parameters, providing insights into the reaction mechanism. ntnu.nothermofisher.com Modern UV-Vis setups can be integrated into reaction vessels for online, in-situ measurements, offering a continuous stream of data for process control and optimization. tec5usa.comazom.com

Table 2: Application of UV-Vis Spectroscopy in Polymerization Studies

ApplicationMonitored SpeciesKey MeasurementResearch Finding
Polymerization KineticsMonomer, PolymerChange in absorbance over timeDetermination of reaction rate and order. spectroscopyonline.comthermofisher.com
Inhibitor Concentration ControlInhibitorAbsorbance at characteristic wavelengthOptimization of inhibitor levels to control polymer chain length. tec5usa.comazom.com
Graft PolymerizationGrafted Chain-Transfer AgentAbsorbance of characteristic chromophoreCalculation of graft density on nanoparticles. benicewiczgroup.com

Thermal Analysis Techniques for Polythis compound Systems

Thermal analysis techniques are crucial for characterizing the thermal properties of polythis compound, including its stability, decomposition behavior, and phase transitions.

Differential Scanning Calorimetry (DSC) is a fundamental technique for studying the thermal transitions of polymers. mdpi.como-ring-stocks.eu It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of transition temperatures such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). mdpi.comcuni.cz

For polythis compound, DSC is used to characterize its phase behavior, which is influenced by its isomeric content and crystalline structure. o-ring-stocks.eu The glass transition temperature is a key parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state. DSC can also reveal information about the curing (cross-linking) process of polythis compound compounds. researchgate.net The technique helps in optimizing formulations and processing conditions to achieve desired material properties like elasticity and durability. o-ring-stocks.eu

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. allenpress.com This technique is essential for evaluating the thermal stability and decomposition profile of polythis compound. allenpress.comakjournals.com

The thermal degradation of polythis compound typically occurs in multiple stages. akjournals.comresearchgate.net The initial stage often involves dehydrochlorination, the elimination of hydrogen chloride from the polymer chain. akjournals.commarquette.edu Subsequent stages at higher temperatures correspond to the degradation and destruction of the polymer backbone. akjournals.comrsc.org TGA can quantify the mass loss at each stage and determine the temperatures at which these degradation processes occur. allenpress.com

Kinetic analysis of TGA data can provide the activation energies of the different degradation steps, offering insights into the degradation mechanism. allenpress.comresearchgate.net Studies have shown that the presence of additives, such as zinc oxide, can significantly influence the thermal degradation behavior of polythis compound. akjournals.com

Table 3: TGA Decomposition Stages of Polythis compound

Decomposition StageApproximate Temperature Range (°C)Primary Process
First Stage~250 - 400Dehydrochlorination (loss of HCl). akjournals.comresearchgate.netrsc.org
Second Stage~400 - 500Degradation of polymer chains. akjournals.comrsc.org
Final Stage (in air)> 650Conversion of char to CO₂. rsc.org

Note: The exact temperatures can vary depending on the specific polythis compound formulation and experimental conditions.

Microscopic and Surface Characterization Methods

Microscopic techniques are vital for visualizing the morphology and surface features of polythis compound-based materials, providing a link between the material's structure and its properties.

Scanning Electron Microscopy (SEM) is widely used to study the surface topography and morphology of polythis compound materials and their composites. nih.govnih.gov The technique provides high-resolution images by scanning the surface with a focused beam of electrons.

In the analysis of polythis compound blends and composites, SEM is used to assess the dispersion of fillers and the phase morphology. nih.govnih.govwordpress.com For instance, in blends of polythis compound with other rubbers, SEM can reveal the degree of miscibility by showing either a homogeneous or a phase-separated structure. wordpress.com In composites containing fillers like silica (B1680970) or zinc oxide, SEM images help in understanding how well the filler particles are distributed within the polymer matrix. nih.govnih.gov

SEM is also employed to examine the fracture surfaces of polythis compound materials after mechanical testing. jascoinc.comscientific.net The appearance of the fracture surface—whether it is smooth or rough, for example—can provide insights into the failure mechanism and the material's ductility or brittleness. jascoinc.com For example, studies on the UV degradation of polythis compound have used SEM to show that increased exposure to UV radiation leads to more brittle fracture surfaces. jascoinc.com

Atomic Force Microscopy (AFM) for Nanoscale Surface Analysis

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanometer scale. surfacesciencewestern.com It operates by scanning a sharp probe, with a tip radius of less than 10 nm, across a sample surface. nanoscientific.org The instrument measures the forces of attraction and repulsion between the tip and the sample, allowing for the generation of a detailed three-dimensional topographic map. nanoscientific.orgscielo.org.co AFM is particularly valuable for polymer research as it can be used on both conducting and insulating materials without extensive sample preparation and can probe various properties including topography, nanomechanics, and viscoelasticity. surfacesciencewestern.comacs.orgnist.gov

In the context of this compound research, AFM is a powerful tool for characterizing the surface morphology of polythis compound (CR) and its blends. d-nb.inforesearchgate.net The technique provides detailed information about surface roughness, the distribution of different phases in a blend, and the dispersion of additives. surfacesciencewestern.comresearchgate.net For instance, in studies of blends of natural rubber (NR) latex and this compound (CR) latex, AFM phase imaging has been used to distinguish between the two components, revealing that CR can form the continuous phase even at lower concentrations, a contrast to what is seen in conventional melt blending. jst.go.jp

Research on films made from binary polymer blends of polythis compound (PCP) and piperylene-styrene copolymer (PSC) has utilized AFM to study how the surface morphology changes with varying PSC content. researchgate.netresearchgate.net These investigations have shown that significant changes in surface roughness occur depending on the blend's composition. researchgate.net AFM has also been employed to analyze the surface of vulcanizates, where it can help determine the miscibility of blended rubbers and the dispersion of fillers. d-nb.info By analyzing topographical images from AFM, researchers can model the three-dimensional surface of this compound rubber films, providing insights into how composition affects surface texture. researchgate.net

The table below summarizes findings from AFM studies on this compound-based materials, highlighting key surface parameters.

Material SystemAnalytical FocusKey FindingsReference(s)
Natural Rubber (NR) / this compound Rubber (CR) Latex BlendsPhase MorphologyAFM phase imaging showed distinct phases for NR and CR. CR formed the continuous phase at ratios up to 50:50. jst.go.jp
Polythis compound (PCP) / Piperylene-Styrene Copolymer (PSC) BlendsSurface Roughness & MorphologySurface roughness and morphology were found to be significantly dependent on the blend composition. researchgate.net Up to 15 wt.% PSC is distributed continuously in the PCP bulk. researchgate.net researchgate.net
This compound Rubber (CR) / Styrene-Butadiene Rubber (SBR) BlendsFiller Dispersion & MiscibilityAFM analysis was used to determine the miscibility of the rubbers and the dispersion of fillers within the vulcanizates. d-nb.info
Carboxylated Acrylonitrile Butadiene Rubber (XNBR) / CR / Graphene NanocompositesNanofiller DispersionAFM micrographs showed the dispersion of graphitic nanofiller with particles distributed in the 12 to 7 nm range. rsc.org

Energy Dispersive Spectroscopy (EDS) for Elemental Composition

Energy Dispersive Spectroscopy (EDS, also known as EDX) is a microanalytical technique used for the elemental analysis or chemical characterization of a sample. bruker.com It is most often integrated with Scanning Electron Microscopy (SEM), a combined technique referred to as SEM-EDS. polymersolutions.com The method works by bombarding a sample with an electron beam, which causes atoms in the sample to emit characteristic X-rays. bruker.com The energy of these X-rays is unique to each element, allowing the EDS detector to identify the elements present in the sample and their relative abundance. bruker.compolymersolutions.com EDS can be used to create elemental maps of a surface, showing the distribution of different elements across the sample. bruker.com

In the study of this compound-based materials, EDS is invaluable for confirming the elemental composition of composites and blends. thermofisher.com It is frequently used to verify the presence and dispersion of inorganic fillers and additives within the polythis compound matrix. For example, in studies of polythis compound filled with silica, SEM-EDS analysis has been used to characterize the dispersion of the silica fillers and to confirm that observed agglomerates are related to the inorganic fillers and not the polymer matrix. ifremer.fr Similarly, research on this compound rubber composites reinforced with in-situ generated zirconia particles used SEM-EDX to analyze the dispersion of the filler, revealing that an in-situ method led to a more uniform distribution compared to external filling. rsc.org

Further research has employed EDS to analyze the elemental distribution in polythis compound/polybutadiene (B167195) blends containing nano-zinc, confirming the dispersion of carbon, chlorine, and zinc atoms. nih.gov In studies of this compound rubber aged in seawater, SEM-EDS analysis revealed an increase in the oxygen content on the surface of the aged samples, indicating chemical reactions with the environment. koreascience.kr However, EDS has limitations; it cannot routinely analyze very light elements (with atomic number Z < 11), and quantitative analysis of elements like carbon can be complicated if the sample is carbon-coated for conductivity. myscope.training

The following table presents data from EDS analyses performed on various this compound composites.

Material SystemAnalytical FocusDetected Elements and FindingsReference(s)
Polythis compound (CR) / Polybutadiene (BR) / Nano-Zinc (nZn)Filler DispersionConfirmed the dispersion of carbon (C), chlorine (Cl), and zinc (Zn) atoms. nih.gov
Silica-filled Polythis compoundFiller IdentificationAnalysis of agglomerates showed they were composed of inorganic fillers (containing Si and O), not the polythis compound matrix. ifremer.fr
Zirconia-filled this compound Rubber (CR)Filler DispersionSEM-EDX micrographs confirmed the presence and distribution of zirconia (ZrO₂) particles within the CR matrix. rsc.org
This compound Rubber (CR) aged in SeawaterSurface DegradationElemental analysis showed an increased concentration of oxygen (O) on the surface of aged samples. koreascience.kr
In-situ Silica in this compound Rubber (CR)Bound Rubber CharacterizationEDX was used alongside other techniques to support the existence of a rubber coating on the silica surface. researchgate.net

Vii. Theoretical and Computational Chemistry Approaches to Chloroprene Systems

Quantum Chemical Calculations on Chloroprene (B89495) and its Intermediates

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and energetics of molecules. rsdjournal.org These calculations provide fundamental information about bond strengths, charge distributions, and molecular orbitals, which are crucial for understanding chemical reactivity.

The reactivity of this compound is intrinsically linked to its electronic structure. Quantum chemical studies, particularly using Density Functional Theory (DFT), have been instrumental in modeling this relationship. For instance, calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. niscpr.res.in

Studies have investigated the different conformations of this compound, such as the s-trans, gauche, and s-cis forms. DFT calculations have shown that the s-trans conformer is the most stable, with the gauche and s-cis conformers being higher in energy. nih.govacs.org This conformational preference influences how the molecule interacts with other reactants.

High-level quantum chemical calculations have been used to model the atmospheric oxidation of this compound initiated by hydroxyl (•OH) radicals, a significant environmental degradation pathway. nih.govacs.org These studies analyze the potential energy surface of the reaction, identifying different addition and abstraction pathways. The calculations reveal that the addition of the •OH radical to the terminal carbon atoms is the most favorable reaction route, being highly exothermic and spontaneous. nih.gov

Table 1: Calculated Relative Energies of this compound Conformers (Data sourced from Arathala & Musah, 2024) nih.govacs.org

ConformerRelative Energy (kcal/mol)
s-trans-chloroprene0.0
gauche-chloroprene2.5
s-cis-chloroprene3.3

This table illustrates the relative energetic stability of different spatial arrangements of the this compound molecule as determined by M06-2X/aug-cc-pVTZ level of theory.

Quantum chemistry is a powerful tool for mapping out the intricate pathways of chemical reactions, including the synthesis of this compound and its subsequent polymerization. nsf.gov By calculating the energies of reactants, products, intermediates, and transition states, a detailed profile of the reaction's potential energy surface can be constructed. nih.gov

For the atmospheric oxidation of this compound, computational studies have identified multiple possible reaction channels. nih.gov The energy barriers associated with the transition states for each path determine the likelihood and rate of that specific reaction occurring. Calculations have shown that the energy barrier for the addition of an •OH radical to the C1 carbon of this compound is significantly lower than for other pathways, indicating this is the kinetically preferred route. nih.gov

These computational approaches are also vital for understanding polymerization mechanisms. nsf.gov They can be used to model the initiation, propagation, and termination steps of free-radical polymerization, providing insights that are difficult to obtain experimentally. The knowledge of reaction kinetics is essential for controlling the final properties of the polymer, from its microstructure to its macroscopic characteristics.

Table 2: Calculated Enthalpy (ΔH) and Gibbs Free Energy (ΔG) for the Reaction of this compound with •OH Radical (Data sourced from Arathala & Musah, 2024) nih.govacs.org

Reaction PathwayProduct(s)ΔH (kcal/mol)ΔG (kcal/mol)
Addition to C1IM1-39.3-29.7
Addition to C2IM2-26.1-17.1
Addition to C3IM3-24.8-15.4
Addition to C4IM4-36.4-26.5
H-abstraction from C1IM5 + H₂O-3.7-5.3
H-abstraction from C3IM6 + H₂O-6.80.0
H-abstraction from C4IM7 + H₂O-3.7-5.3
Cl-abstractionIM8 + HOCl32.529.2

This table presents the calculated thermodynamic data for various reaction pathways between this compound and the hydroxyl radical, indicating that addition reactions are significantly more favorable than abstraction reactions.

Molecular Dynamics Simulations of Polythis compound Networks and Interfaces

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique is particularly well-suited for investigating the large-scale conformational dynamics and intermolecular interactions within polymer systems like polythis compound. nih.gov

MD simulations provide detailed information about the conformation and dynamics of individual polythis compound chains and their collective behavior in a network. lammpstube.com Researchers can study how factors like temperature and the degree of polymerization affect the polymer's structure and movement. For example, simulations can track the radius of gyration, a measure of the polymer chain's compactness, as a function of temperature. Studies have shown that for polythis compound, an increase in temperature leads to enhanced mobility of the polymer chains and an increase in the mean square radius of gyration.

These simulations are also used to investigate the dynamics of polymer chains under various conditions, such as mechanical stress. By applying a simulated tensile deformation, researchers can observe how the polymer chains align and how bond lengths, angles, and non-bonding interactions change, providing a microscopic view of the material's mechanical properties. mdpi.com

The performance of polythis compound in many applications is enhanced by the addition of reinforcing fillers, such as silica (B1680970). nih.govifremer.fr MD simulations are crucial for understanding the interactions at the interface between the polymer matrix and the filler particles. rsc.org These simulations can model the physical and chemical interactions that govern the reinforcement effect. researchgate.net

For silica-filled polythis compound, it has been shown that strong interactions exist between the filler and the rubber matrix, which contribute significantly to the material's enhanced properties. ifremer.fr Simulations can quantify these interactions by calculating the interaction energies between the polymer chains and the filler surface. rsc.org Furthermore, transmission electron microscopy (TEM) images, which can be complemented by simulation studies, reveal the dispersion of filler nanoparticles within the polythis compound matrix. nih.govmdpi.com The state of dispersion is heavily influenced by the nature of the polymer-filler interface, which can be tailored by surface modifications of the filler particles. nih.gov

Table 3: Factors Influencing Polymer-Filler Interactions in Polythis compound Composites

FactorDescriptionEffect on Properties
Filler Type e.g., Silica, Carbon Black.Different fillers have varying surface energies and chemical functionalities, leading to different interaction strengths with the polythis compound matrix. ifremer.fr
Filler Loading The volume fraction of the filler in the polymer matrix.Higher loading can lead to the formation of a filler network, significantly increasing stiffness and reinforcement. ifremer.frresearchgate.net
Surface Modification Grafting polymer chains or functional groups onto the filler surface.Can improve filler dispersion and tailor the interaction strength, enhancing mechanical properties. nih.gov
Temperature Affects the mobility of polymer chains at the interface.Increased temperature can alter the strength of physical interactions and affect the viscoelastic behavior of the composite. rsc.org

This table summarizes key variables that are modeled in simulations to understand and predict the macroscopic properties of filled polythis compound elastomers based on the microscopic interactions.

Chemoinformatics and Machine Learning in this compound Research

Chemoinformatics applies computational and informational techniques to solve problems in chemistry, often involving the analysis of large datasets. ifpenergiesnouvelles.com In recent years, machine learning (ML), a subset of artificial intelligence, has become a powerful tool within chemoinformatics for predicting the properties of molecules and materials. longdom.orgtaylorfrancis.comllnl.gov

The application of chemoinformatics and ML to polymer science, sometimes referred to as polymer informatics, is a rapidly growing field. researchgate.netresearchgate.net These methods leverage existing data to build predictive models that can accelerate the discovery and design of new polymers with desired characteristics, significantly reducing the time and cost associated with experimental trial-and-error. ifpenergiesnouvelles.comtaylorfrancis.comllnl.gov

For this compound and polythis compound, these techniques can be applied to predict a wide range of properties. By representing the monomer or the repeating unit of the polymer using molecular descriptors or fingerprints, ML algorithms can learn the complex relationship between chemical structure and macroscopic properties. ifpenergiesnouvelles.comstam-journal.org For example, a model could be trained to predict the glass transition temperature, tensile strength, or solvent compatibility of a novel polythis compound-based copolymer without needing to synthesize and test it first. llnl.gov This predictive capability is invaluable for designing new materials for specific applications, such as advanced adhesives, coatings, or elastomers with tailored performance. longdom.org

Table 4: Examples of Polymer Properties Predictable by Machine Learning Models

Property CategorySpecific PropertyRelevance to Polythis compound
Mechanical Tensile Strength, Elastic Modulus, Elongation at BreakCrucial for applications in belts, hoses, and other industrial rubber goods. llnl.govstam-journal.org
Thermal Glass Transition Temperature (Tg), Melting Temperature (Tm)Defines the operational temperature range of the material. llnl.gov
Physical Density, Refractive IndexImportant for material specification and quality control.
Compatibility Solubility Parameter, Flory-Huggins Interaction ParameterPredicts how polythis compound will behave in blends with other polymers or in contact with solvents and fluids. ifpenergiesnouvelles.com
Barrier Gas PermeabilityImportant for applications like seals and membranes.

This table illustrates the types of properties that can be predicted for polymers like polythis compound using machine learning, accelerating materials discovery and design.

Predictive Modeling for Material Design and Performance

Predictive modeling utilizes computational techniques to forecast the properties and performance of materials, significantly shortening design cycles and reducing costs. scirp.org For this compound-based materials, these models range from quantum mechanical calculations on small molecules to large-scale simulations of polymer blends and composites.

Quantitative Structure-Property Relationship (QSPR) models are a key predictive tool. researchgate.net These mathematical models establish correlations between the molecular structure of compounds, such as accelerators used in rubber vulcanization, and the resulting material properties. researchgate.net In one study, regression models were developed to predict the rheological and mechanical properties of this compound rubber based on the chemical structure of 14 different accelerators. researchgate.net The models demonstrated strong predictive power, with R² values ranging from 84.5% to 98.7%, providing insights into how specific structural features of accelerators influence the vulcanization process. researchgate.net

Table 1: Performance of QSPR Models for this compound Rubber Properties

Material PropertyModel TypeCoefficient of Determination (R²)Source
Scorch TimeRegression0.845 - 0.987 researchgate.net
Optimum Cure TimeRegression0.845 - 0.987 researchgate.net
Modulus 100%Regression0.845 - 0.987 researchgate.net
HardnessRegression0.845 - 0.987 researchgate.net
Elongation at BreakRegression0.845 - 0.987 researchgate.net

Similarly, multivariate regression has been applied to model the properties of this compound rubber (CR) blends, such as those with styrene-butadiene rubber (SBR). semanticscholar.org These models can quantify the effect of multiple components—like the proportions of CR and SBR and the concentration of a cross-linking agent like tin(II) oxide—on cure characteristics and mechanical behavior. semanticscholar.org The resulting regression equations serve as predictive tools for designing blends with specific, tailored performance, achieving adjusted R² values between 87.4% and 95.3%. semanticscholar.org

Molecular Dynamics (MD) simulations offer another powerful approach for material design. researchgate.net MD simulations have been used to construct models of this compound rubber/polyurethane (CR/PU) blends to investigate their compatibility and mechanical properties. researchgate.net By calculating parameters such as solubility, binding energy, and glass transition temperature, these simulations can predict the miscibility of the blend components at different ratios. researchgate.net For example, simulations have shown that CR/PU blends with mass ratios of 9/1, 8/2, and 7/3 exhibit good compatibility. researchgate.net

Table 2: Molecular Dynamics Simulation Results for CR/PU Blends

Property InvestigatedSimulation MethodKey FindingSource
CompatibilitySolubility Parameters, Binding EnergyPolyurethane (PU) has good miscibility with this compound Rubber (CR). researchgate.net
Glass Transition Temperature (Tg)MD SimulationTg raises from 325 K to 480 K as crosslinking density increases. researchgate.net
Mechanical PropertiesMD SimulationTensile strength first increases and then diminishes with crosslinking density. researchgate.net

Furthermore, Finite Element Analysis (FEA) is employed to predict the performance and fatigue life of finished rubber components. scirp.org By combining material property tests with FEA, it is possible to simulate strain distribution and identify critical regions in a component under load. scirp.org For instance, a nonlinear hyperelastic Mooney-Rivlin model was used to predict the fatigue life of a railway elastomeric pad made from this compound rubber, demonstrating how computational models can guide the design of safer and more reliable products. scirp.org An aging prediction model for the crack propagation in this compound rubber has also been developed using the Arrhenius equation to enhance the reliability analysis of components like air springs. mdpi.com

In Silico Screening of Catalysts and Additives

In silico screening, or the use of computer simulations to evaluate candidates, is a high-throughput approach to discovering and optimizing catalysts and additives for this compound polymerization and compounding. nih.gov This method accelerates the traditionally time-intensive, trial-and-error process of finding effective chemical agents. researchgate.netnih.gov

Computational analysis plays a crucial role in understanding and predicting the mechanisms of curing and vulcanization. europa.eu Studies have used computational chemistry to investigate the reaction pathways of various crosslinking agents. europa.eueuropa.eu For example, computational analysis has been used to validate or challenge proposed curing mechanisms in the literature, with some analyses indicating that previously suggested mechanisms for this compound curing contained unlikely transition states and intermediates. europa.eu

Kinetic studies combined with computational analysis have provided evidence that contradicts previously held beliefs about curing mechanisms. europa.eu For instance, it was shown that zinc oxide (ZnO) reacts significantly faster with polythis compound than ethylene (B1197577) thiourea (B124793) (ETU), which was contrary to the published mechanism. europa.eu This deeper understanding, facilitated by computational methods, allows for the rational design of new, more effective, and safer accelerator systems. europa.eu

The in silico approach is also used to screen for new additives. researchgate.netresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models, similar to the QSPR models in material design, can be developed to identify which structural features of potential accelerators or other additives are most influential on the vulcanization process. researchgate.neteuropa.eu This allows for the virtual screening of large libraries of molecules to identify promising candidates before committing to laboratory synthesis and testing. nih.gov For example, based on an improved mechanistic understanding from computational studies, new accelerator combinations, such as 1,4-diaminobutane (B46682) with tetramethyl thiuram disulfide, were successfully trialed as potential safer replacements for traditional accelerators. europa.eu This demonstrates the power of combining computational screening with experimental validation to innovate in the field of this compound rubber additives. europa.eu

Viii. Future Research Directions and Emerging Paradigms in Chloroprene Science

Innovations in Sustainable Chloroprene (B89495) Chemistry and Circular Economy

A significant push in current research is toward making the production and use of this compound and polythis compound more sustainable. This involves creating circular economic models where resources are reused and waste is minimized. ttconsultants.comscielo.br Green chemistry principles are central to this shift, aiming to design safer chemicals and processes while utilizing renewable feedstocks. mdpi.com The integration of green chemistry with a circular economy model is seen as key to unlocking economic potential in waste management and new product design. mdpi.com

Research into Reprocessable and Recyclable Polythis compound Systems

Traditional polythis compound is a thermoset material, meaning its cross-linked structure makes it difficult to reprocess or recycle. acs.org Current research is actively exploring methods to create reprocessable and recyclable polythis compound.

One promising approach involves introducing dynamic covalent bonds into the polymer network. mdpi.comresearchgate.net These bonds can be broken and reformed under specific stimuli, such as heat, allowing the material to be reshaped and recycled. researchgate.netacs.org For instance, the use of a latent catalyst like copper(II) methacrylate (B99206) can trigger disulfide metathesis at elevated temperatures (around 120°C), enabling the reshuffling of sulfur cross-links in vulcanized this compound rubber. researchgate.netacs.org This allows the rubber to be reshaped, self-healed, and recycled without altering its fundamental macromolecular structure. researchgate.netacs.org

Another strategy involves using specific cross-linking agents that facilitate reprocessing. Research has shown that using 2,2'-dithiodipyridine (B1663999) (DPD) as a cross-linking agent, catalyzed by triphenylphosphine, can create reprocessable this compound rubber through disulfide metathesis. tandfonline.com This method allows for vulcanization and reprocessing using standard industrial equipment, promoting environmental sustainability. tandfonline.com Similarly, introducing dynamic disulfide bonds via a liquid polysulfide polymer cross-linker has been shown to create self-healable and recyclable polythis compound, although with varying efficiencies depending on the formulation. mdpi.com

The table below summarizes key research findings in reprocessable polythis compound systems.

Catalyst/Cross-linkerMechanismHealing/Recycling ConditionsKey Findings
Copper(II) methacrylateDisulfide metathesis120°C for 5 hoursAchieved up to 90% recovery of original mechanical functionality. researchgate.net
2,2'-dithiodipyridine (DPD) with triphenylphosphineDisulfide metathesisStandard industrial processing temperaturesEnables good recyclability performance. tandfonline.com
Liquid polysulfide polymer (Thiokol LP-3)Thiol-ene reaction introducing dynamic disulfide bonds80°C for 24-48 hoursHealing and recycling efficiencies vary with cross-linker concentration. mdpi.com

Development of Bio-Derived or Biodegradable Alternatives for Polythis compound Applications

The reliance on petroleum-based monomers is a significant environmental concern for traditional polythis compound production. italianartisan.com Consequently, there is growing interest in developing bio-derived and biodegradable alternatives. mdpi.com

Bio-based alternatives focus on sourcing monomers from renewable resources like plants, sugars, and oils. plasticsengineering.orgsustainable-alternative.com For example, bio-based synthetic rubbers can be produced using monomers derived from the fermentation of biomass. mdpi.com While direct bio-based synthesis of this compound is still an area of active research, advancements in bio-based monomers for other synthetic rubbers like polyisoprene and polybutadiene (B167195) offer a promising path forward. plasticsengineering.org

Another approach is to create biodegradable polymers that can replace polythis compound in certain applications. This often involves blending synthetic rubbers with natural, biodegradable materials like starch or cellulose (B213188). plasticsengineering.org For instance, incorporating cellulose nanocrystals can enhance the strength and biodegradability of synthetic rubbers. plasticsengineering.org The development of biodegradable polymers, such as certain polyesters and polyethers, also presents potential alternatives. mdpi.com While these materials may not replicate all of neoprene's properties, they offer more sustainable options for applications where high chemical and oil resistance are not paramount. italianartisan.comlindeseals.com

Interdisciplinary Research in Polythis compound-Based Advanced Materials

The unique properties of polythis compound make it a candidate for integration into advanced materials systems. This interdisciplinary research combines polymer chemistry with materials science, electronics, and other fields to create innovative products.

Integration with Smart Materials and Responsive Systems Research

Smart materials are designed to respond to external stimuli like temperature, light, or electric fields. mdpi.comresearchgate.net Integrating polythis compound into these systems could lead to the development of adaptive structures and devices. nih.gov For example, shape memory polymers (SMPs) can change from a temporary shape back to their original form when a stimulus, like heat, is applied. acs.org The incorporation of polythis compound could enhance the durability and chemical resistance of these SMPs. Research into stimuli-responsive polymers is a broad field, with applications ranging from smart textiles to medical devices, and provides a framework for developing polythis compound-based smart materials. mdpi.comresearchgate.net

Self-Healing Polymer Technologies Based on Polythis compound

Building on the principles of reprocessable polythis compound, researchers are developing self-healing versions of the material. researchgate.net The goal is to create polymers that can autonomously repair damage, extending the lifespan of products. europa.eunih.gov

The primary mechanism for self-healing in polythis compound involves the incorporation of reversible chemical bonds, such as dynamic disulfide bonds. mdpi.comresearchgate.net When a crack occurs, these bonds can break and then reform under specific conditions, effectively "healing" the damage.

One study demonstrated that by incorporating an organic complex of copper(II) methacrylate into vulcanized this compound rubber, the material could achieve self-healing capabilities. researchgate.netacs.org The process, which involves disulfide metathesis, allows the sulfur cross-linked network to become dynamic at elevated temperatures (120°C), enabling the repair of cuts and the restoration of mechanical properties. researchgate.netacs.org Another approach utilized a liquid polysulfide polymer to introduce dynamic disulfide bonds, resulting in a self-healable polythis compound, with healing efficiencies dependent on the concentration of the cross-linker and the healing time and temperature. mdpi.com

The table below details research findings on self-healing polythis compound.

Healing MechanismCatalyst/AgentHealing ConditionsHealing Efficiency
Disulfide MetathesisCopper(II) methacrylate120°C for 5 hoursUp to 90% recovery of mechanical functionality. researchgate.net
Dynamic Disulfide BondsLiquid polysulfide polymer (Thiokol LP-3)80°C for 24-48 hoursMaximum of 13.4% with 6 phr of Thiokol LP-3. mdpi.comresearchgate.net

Advanced Characterization Methodologies and Techniques Development

To support the development of these advanced materials, new and improved characterization techniques are essential. ascelibrary.orgorst.edu These methods allow scientists to better understand the structure-property relationships in polythis compound and to predict its performance. ascelibrary.org

Advanced analytical techniques are being employed to study the complex processes of polymerization, cross-linking, and degradation. ascelibrary.orgmdpi.com For example, dynamic shear rheology and finite-element analysis are used to model and predict the performance of polythis compound seals, taking into account factors like aging and geometry. ascelibrary.org

Spectroscopic methods like Fourier Transform Infrared Spectroscopy (FTIR) and techniques such as Thermogravimetric Analysis (TGA) are used to analyze the composition and degradation of polythis compound compounds. researchgate.netresearchgate.net Research has also focused on developing new methods for composition analysis, such as combining TGA with thermo-oxidative degradation in the presence of a catalyst to accurately measure the polymer and carbon black content in filled rubber compounds. researchgate.net Furthermore, differential scanning calorimetry (DSC) is utilized to study the consumption of antioxidants and the effects of oxidative aging on the material's properties. mdpi.com These advanced characterization tools are crucial for quality control and for driving innovation in this compound science. researchgate.net

In-Situ and Operando Spectroscopy for Real-Time Process Monitoring

The ability to monitor chemical reactions as they occur, under actual process conditions, is a significant advancement in chemical synthesis and process control. In-situ and operando spectroscopic techniques are at the forefront of this evolution, offering a real-time window into the complex mechanisms of this compound polymerization. academie-sciences.frmonash.edu These methods allow for the continuous analysis of the reaction mixture, enabling researchers and engineers to track the consumption of monomers, the formation of polymers, and the evolution of the polymer's microstructure without altering the reaction environment. monash.educmu.edu

Spectroscopic techniques such as Infrared (IR), Near-Infrared (NIR), and Raman spectroscopy are particularly powerful for real-time monitoring. academie-sciences.fr For instance, Attenuated Total Reflectance (ATR) a technique often used with IR spectroscopy, can be employed to follow the polymerization of this compound by observing changes in specific vibrational bands. cmu.edu The decrease in the intensity of absorbance bands corresponding to the vinyl C=C bonds of the this compound monomer (e.g., around 1628 cm⁻¹) and the simultaneous increase in bands associated with the resulting polymer backbone provide direct kinetic data on monomer conversion. cmu.edu

Similarly, Raman spectroscopy, which is highly sensitive to the symmetric vibrations of C=C bonds, can be used to study the microstructure of polythis compound as it forms. free.fr This includes quantifying the relative amounts of trans-1,4, cis-1,4, 1,2, and 3,4-additions, which are critical for determining the final properties of the rubber. free.fr Operando spectroscopy goes a step further by correlating the spectral data with the catalytic activity or material performance under actual working conditions, providing insights that are crucial for designing more efficient and selective catalysts for this compound synthesis. researchgate.netanr.frpsi.ch For example, operando X-ray Absorption Spectroscopy (XAS) can be used to probe the electronic state and local coordination environment of a catalyst during the reaction, helping to elucidate reaction mechanisms and deactivation pathways. anr.frpsi.ch

The data generated from these real-time techniques are invaluable for developing accurate kinetic models, optimizing reaction conditions (temperature, pressure, catalyst concentration), and ensuring consistent product quality in the industrial production of this compound-based materials. academie-sciences.frmonash.edu

Table 1: Spectroscopic Techniques for Real-Time Polymerization Monitoring

Spectroscopic Technique Information Obtained Application in this compound Science
Mid-Infrared (Mid-IR) Spectroscopy (e.g., with ATR) Functional group analysis, monomer conversion, reaction kinetics. cmu.edu Real-time tracking of this compound monomer consumption and polythis compound formation by monitoring characteristic vinyl and alkane bands. cmu.edu
Near-Infrared (NIR) Spectroscopy Overtone and combination bands, suitable for process environments with fiber optics. monash.edu In-line monitoring of polymerization kinetics in industrial reactors. monash.educmu.edu
Raman Spectroscopy Molecular vibrations, polymer microstructure (e.g., isomeric content), crystallinity. free.frrsc.org Determining the relative content of trans-1,4, cis-1,4, and other isomeric units during this compound polymerization. free.fr
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, polymer chain mobility. monash.eduresearchgate.net In-situ analysis of reaction mixtures to understand copolymerization mechanisms and polymer microstructure. researchgate.net

| X-ray Absorption Spectroscopy (XAS) | Electronic structure and local atomic environment of catalysts. anr.frpsi.ch | Operando studies of catalysts used in this compound synthesis to understand active sites and deactivation processes. researchgate.netanr.fr |

High-Throughput Screening for Accelerated Materials Discovery

The traditional approach to materials development, which relies on synthesizing and testing single compounds sequentially, is often slow and resource-intensive. High-Throughput Screening (HTS) offers a transformative alternative by enabling the rapid, parallel synthesis and evaluation of large libraries of materials. mdpi.comchemcopilot.com This methodology, which combines robotics, automation, and sophisticated data analysis, significantly accelerates the discovery of new materials with desired properties. chemcopilot.comcecam.org

In the context of this compound science, HTS can be applied to various aspects of material innovation. For instance, it can be used to discover novel catalysts for this compound polymerization that offer higher activity, better control over polymer microstructure, or the ability to function under more environmentally benign conditions. wiley-vch.de By preparing and testing hundreds or thousands of potential catalyst formulations in parallel, researchers can quickly identify promising candidates for further investigation. chemcopilot.com

HTS is also invaluable for optimizing polythis compound properties through copolymerization. Large libraries of copolymers can be synthesized by varying the type and concentration of comonomers. These libraries can then be rapidly screened for specific performance characteristics such as enhanced thermal stability, improved oil resistance, or specific dynamic mechanical properties. For example, a high-throughput workflow could involve copolymerizing this compound with various acrylates, methacrylates, or other dienes in a multi-well plate format. free.fr Each well would then be analyzed using automated techniques to measure properties like glass transition temperature or solvent swelling, allowing for the rapid identification of copolymer compositions that meet specific performance targets.

The process typically involves several key stages: the preparation of a diverse library of samples, automated screening of these samples for a particular property, and the analysis of the resulting large dataset to identify "hits" or lead candidates. chemcopilot.com This data-rich approach not only speeds up discovery but also helps in building comprehensive structure-property relationship models, which can guide future material design efforts. cecam.orgresearchgate.net

Table 2: Typical Workflow for High-Throughput Materials Discovery

Stage Description Relevance to this compound Science
1. Library Design & Preparation Creation of a large, diverse set of samples. This can involve varying monomer ratios, catalyst types, additives, or reaction conditions. chemcopilot.com Generating libraries of this compound copolymers with different comonomers (e.g., acrylonitrile, methyl methacrylate) or polythis compound compounds with various accelerators and fillers. free.fr
2. Automated Synthesis Use of robotic liquid handlers and parallel reactors to synthesize the library of materials in a miniaturized format (e.g., 96-well plates). chemcopilot.com Parallel emulsion polymerization of different this compound formulations to create a diverse material library efficiently.
3. High-Throughput Characterization Rapid screening of the material library for one or more target properties using automated analytical techniques. mdpi.com Automated testing for properties like thermal stability (via high-throughput TGA), mechanical strength, or chemical resistance.
4. Data Analysis & Hit Identification Use of software and statistical methods to analyze the large volume of screening data and identify the "hits"—materials that exhibit the desired properties. chemcopilot.comresearchgate.net Identifying specific comonomer ratios or additive packages that yield polythis compound with superior performance characteristics for a target application.

| 5. Validation & Scale-Up | Resynthesis and more detailed characterization of the identified hits to validate the initial screening results before proceeding to larger-scale production. | In-depth analysis of the most promising polythis compound formulations discovered through HTS to confirm their properties and assess their commercial viability. |

Q & A

Basic: What mechanisms underlie chloroprene’s carcinogenicity, and how do reactive metabolites contribute to its toxicity?

This compound’s carcinogenicity is attributed to its metabolic activation into reactive epoxides (e.g., 1-chloroethenyl oxirane), which form DNA adducts and induce mutagenic lesions. In vitro and in vivo studies demonstrate that this compound metabolism occurs primarily in the liver and lungs via cytochrome P450 enzymes, with mice exhibiting higher metabolic rates than rats or humans. This interspecies variability explains differences in tumor susceptibility, particularly in lung tissue. Researchers should prioritize quantifying tissue-specific metabolic rates using gas chromatography-mass spectrometry (GC-MS) to track epoxide formation and adduct accumulation .

Basic: What experimental evidence supports species-specific differences in this compound-induced carcinogenesis?

Female B6C3F1 mice exposed to ≥12.8 ppm this compound show significant lung tumor incidence, whereas Wistar rats and Syrian hamsters exhibit no such response. This divergence is linked to faster metabolic clearance of this compound in mice, leading to higher cumulative epoxide exposure in lung tissue. Key studies include:

  • Mouse models : 6-hour inhalation exposure followed by PBPK modeling to calculate lung-specific metabolite concentrations .
  • Cross-species transcriptomics : Pathway analysis reveals glutathione depletion in mice but not rats, exacerbating oxidative stress .

Advanced: How can physiologically based pharmacokinetic (PBPK) modeling address uncertainties in cross-species extrapolation of this compound toxicity?

PBPK models integrate in vitro metabolic data (e.g., liver/lung microsomal activity) and physiological parameters (e.g., alveolar ventilation rates) to predict tissue-specific dosimetry. For example:

  • Mouse-to-human extrapolation : Using in vitro gas uptake studies, the EPA-derived inhalation unit risk (IUR) was revised downward by 100-fold when substituting airborne concentration with lung-metabolized dose metrics .
  • Validation : Compare model predictions against in vivo blood concentration-time profiles from controlled inhalation studies .

Advanced: How should researchers resolve contradictions between epidemiological data and animal bioassays in this compound risk assessment?

Occupational studies (e.g., Denka cohort) show no significant cancer linkage, while rodent bioassays indicate clear carcinogenicity. Methodological resolutions include:

  • Confounder adjustment : Stratify epidemiological data by job duration, co-exposures (e.g., vinyl chloride), and smoking status .
  • PBPK refinement : Adjust for human metabolic rates and tissue retention times using Markov Chain Monte Carlo (MCMC) parameter uncertainty analysis .

Basic: What methodological considerations are critical when designing in vitro assays to study this compound’s genotoxic potential?

  • Metabolic activation : Use S9 liver fractions to simulate in vivo biotransformation .
  • Endpoint selection : Combine micronucleus tests, sister chromatid exchange (SCE), and chromosomal aberration assays in rodent/human cell lines .
  • Dose calibration : Account for this compound’s volatility by using sealed exposure chambers with real-time air monitoring .

Advanced: What advanced analytical techniques are recommended for quantifying this compound metabolites in biological matrices?

  • GC-MS with cryogenic trapping : Detect this compound epoxides in blood/tissue homogenates .
  • Liquid chromatography-high-resolution MS (LC-HRMS) : Identify hemoglobin adducts (e.g., hydroxyethylvaline) as biomarkers of exposure .
  • Derivatization protocols : Stabilize reactive metabolites using thiol-based reagents .

Basic: How do regulatory thresholds for this compound exposure account for interspecies metabolic variability?

The EPA’s 2010 IUR (5 × 10⁻⁴ per µg/m³) applies default 10-fold interspecies uncertainty factors. However, PBPK-derived adjustments reduce this by:

  • Scaling metabolic rates using allometric principles (e.g., mouse:human lung weight ratio = 1:300) .
  • Adopting a “threshold of toxicological concern” (TTC) based on reactive metabolite flux .

Advanced: What statistical approaches improve dose-response modeling for this compound’s non-linear toxic effects?

  • Benchmark dose (BMD) modeling : Fit multi-stage models to transcriptional data (e.g., glutathione pathway genes) to identify points of departure .
  • Bayesian hierarchical models : Integrate PBPK outputs with tumor incidence data to quantify parameter uncertainty .

Advanced: How do material science methodologies characterize this compound rubber degradation under environmental stressors?

  • Dielectric spectroscopy : Measure permittivity changes in UV-aged rubber to detect crosslinking/chain scission .
  • FTIR-ATR analysis : Identify oxidation products (e.g., carbonyl groups) in thermally treated samples .

Basic: What validated biomarkers exist for monitoring occupational this compound exposure in human studies?

  • Urinary thioethers : Correlate with short-term exposure (half-life = 6–12 hours) .
  • Plasma this compound-epoxide adducts : Use immunoaffinity purification coupled with LC-MS for quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.